Product packaging for Atopaxar(Cat. No.:CAS No. 751475-53-3)

Atopaxar

Cat. No.: B1666115
CAS No.: 751475-53-3
M. Wt: 527.6 g/mol
InChI Key: QWKAUGRRIXBIPO-UHFFFAOYSA-N
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Description

Atopaxar (also known as E5555) is a potent, orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1), which is the primary receptor for thrombin on human platelets . By selectively inhibiting the PAR-1 receptor, this compound interferes with thrombin-mediated platelet signaling and aggregation, a key pathway in thrombus formation, without affecting aggregation induced by other agonists like ADP or collagen . This mechanism of action makes it a valuable tool for researching novel antiplatelet therapies and studying atherothrombotic disease processes . The compound has been investigated in clinical trials for the treatment of Acute Coronary Syndrome (ACS) and Coronary Artery Disease (CAD), where it was typically added to standard antiplatelet regimens . While phase II trials (such as LANCELOT-ACS and LANCELOT-CAD) demonstrated its potential to reduce ischemic events with a nonsignificant trend in major bleeding, its clinical development was terminated due to observations of dose-dependent liver enzyme elevations and QTc interval prolongation, without sufficient evidence of clinical benefit . As a research tool, this compound offers a reversible action with a half-life of approximately 23 hours, allowing for detailed investigation into the role of PAR-1 in various pathological models . It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38FN3O5 B1666115 Atopaxar CAS No. 751475-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKAUGRRIXBIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751475-53-3
Record name Atopaxar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0751475533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atopaxar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOPAXAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTI275SD2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atopaxar's Antagonistic Action on PAR-1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atopaxar is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation. By competitively inhibiting the PAR-1 receptor, this compound effectively blocks the signaling cascade that leads to platelet aggregation and thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to PAR-1 and Platelet Activation

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage of their extracellular N-terminus.[1] This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor.[1][2] In human platelets, PAR-1 is the principal receptor responsible for mediating the pro-thrombotic effects of thrombin, a potent platelet activator.[3][4]

Upon activation by thrombin, PAR-1 undergoes a conformational change that initiates intracellular signaling through coupling with heterotrimeric G proteins, primarily Gαq and Gα12/13.[5][6] This signaling cascade culminates in platelet shape change, degranulation, and aggregation, critical steps in the formation of a thrombus.[5]

This compound's Mechanism of Action at the PAR-1 Receptor

This compound functions as a direct, competitive, and reversible antagonist of the PAR-1 receptor.[7][8] It is classified as an orthosteric inhibitor, meaning it binds to the same site as the natural ligand (the tethered N-terminal sequence), thereby preventing receptor activation.[5][9]

The key steps in this compound's mechanism of action are:

  • Binding to PAR-1: this compound binds to the ligand-binding pocket on the extracellular domain of the PAR-1 receptor.[5]

  • Inhibition of Thrombin-Induced Activation: By occupying the binding site, this compound sterically hinders the interaction of the thrombin-cleaved tethered ligand with the receptor.[9]

  • Blockade of Downstream Signaling: This prevention of receptor activation effectively halts the downstream signaling cascade mediated by Gαq and Gα12/13.[9]

  • Inhibition of Platelet Aggregation: Consequently, the physiological responses of platelet shape change, granule release, and aggregation are inhibited.[4][10]

Quantitative Pharmacodynamic and Binding Data

The efficacy of this compound in inhibiting PAR-1 has been quantified through various in vitro and clinical studies. The following tables summarize the key quantitative data.

ParameterValueAssayReference
IC50 64 nMTRAP-mediated platelet aggregation[11]
IC50 19 nMhaTRAP binding to PAR-1 on human platelet membranes[7]
Onset of Action ~3.5 hoursPharmacokinetic studies[11]
Half-life 23 hoursPharmacokinetic studies[11]

Table 1: In Vitro and Pharmacokinetic Properties of this compound

This compound DoseMean Platelet InhibitionStudy PopulationReference
400 mg (loading dose)>80% (at 3-6 hours)Acute Coronary Syndrome[11][12]
50 mg (maintenance)20-50%Acute Coronary Syndrome & Coronary Artery Disease[11]
100 mg (maintenance)>90%Acute Coronary Syndrome & Coronary Artery Disease[11][13]
200 mg (maintenance)>90%Acute Coronary Syndrome & Coronary Artery Disease[11][13]

Table 2: Clinical Platelet Inhibition with this compound

Signaling Pathways

The following diagrams illustrate the PAR-1 signaling pathway and the mechanism of its inhibition by this compound.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage TetheredLigand Tethered Ligand (Exposed) PAR1_inactive->TetheredLigand PAR1_active PAR-1 (Active) TetheredLigand->PAR1_active Binding & Activation Gaq Gαq PAR1_active->Gaq G1213 Gα12/13 PAR1_active->G1213 PLC PLC Gaq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG Production PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation Ca_release->PKC_activation Granule_Release Granule Release PKC_activation->Granule_Release Shape_Change Platelet Shape Change RhoA->Shape_Change Aggregation Aggregation Shape_Change->Aggregation Granule_Release->Aggregation

Caption: PAR-1 Signaling Pathway in Platelets.

Atopaxar_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage TetheredLigand Tethered Ligand (Exposed) PAR1_inactive->TetheredLigand PAR1_blocked PAR-1 (Blocked) PAR1_inactive->PAR1_blocked This compound This compound This compound->PAR1_inactive Binding TetheredLigand->PAR1_blocked Binding Prevented Signaling_Blocked Downstream Signaling Blocked PAR1_blocked->Signaling_Blocked No_Aggregation No Platelet Aggregation Signaling_Blocked->No_Aggregation

Caption: this compound's Mechanism of Action on PAR-1.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Light Transmission Aggregometry (LTA)

This assay measures platelet aggregation by detecting changes in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist.

LTA_Workflow start Start: Whole Blood Collection blood_collection Collect whole blood in 3.2% sodium citrate tubes start->blood_collection centrifuge1 Centrifuge at 150-200 x g for 10-15 min at RT (no brake) blood_collection->centrifuge1 prp_separation Carefully collect supernatant (Platelet-Rich Plasma - PRP) centrifuge1->prp_separation centrifuge2 Centrifuge remaining blood at >2000 x g for 10-15 min centrifuge1->centrifuge2 setup_aggregometer Set up aggregometer: - Calibrate with PPP (100% T) and PRP (0% T) - Set temperature to 37°C prp_separation->setup_aggregometer ppp_separation Collect supernatant (Platelet-Poor Plasma - PPP) centrifuge2->ppp_separation ppp_separation->setup_aggregometer incubation Incubate PRP sample with This compound or vehicle for a defined period setup_aggregometer->incubation add_agonist Add PAR-1 agonist (e.g., TRAP) to initiate aggregation incubation->add_agonist measure_aggregation Record change in light transmission over time add_agonist->measure_aggregation data_analysis Analyze aggregation curves to determine % max aggregation, slope, and lag time measure_aggregation->data_analysis end End: Quantitative assessment of platelet inhibition data_analysis->end

Caption: Experimental Workflow for Light Transmission Aggregometry.

Protocol Details:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully aspirate the upper platelet-rich plasma (PRP) layer.

  • PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

  • Aggregometer Setup: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission. The sample is maintained at 37°C with constant stirring.

  • Assay Procedure:

    • Pipette PRP into a cuvette with a stir bar.

    • Add this compound at various concentrations (or a vehicle control) and incubate.

    • Add a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP control. IC50 values are determined by plotting the percentage of inhibition against the log concentration of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the PAR-1 receptor by measuring the displacement of a radiolabeled ligand.

Binding_Assay_Workflow start Start: Platelet Membrane Preparation prep Prepare platelet membranes from whole blood or cell lines expressing PAR-1 start->prep incubation_setup Set up incubation tubes containing: - Platelet membranes - Radioligand (e.g., ³H-haTRAP) - Varying concentrations of this compound prep->incubation_setup total_binding Control for total binding: (membranes + radioligand) incubation_setup->total_binding nonspecific_binding Control for non-specific binding: (membranes + radioligand + excess unlabeled ligand) incubation_setup->nonspecific_binding incubation Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 min) incubation_setup->incubation filtration Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing scintillation Place filters in scintillation vials with scintillation cocktail washing->scintillation counting Measure radioactivity using a scintillation counter scintillation->counting data_analysis Calculate specific binding and determine Ki or IC50 values for this compound counting->data_analysis end End: Determination of binding affinity data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol Details:

  • Membrane Preparation: Isolate platelet membranes from human platelets or use membranes from cell lines overexpressing human PAR-1.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2).

  • Incubation:

    • In a multi-well plate or microcentrifuge tubes, add the platelet membrane preparation.

    • For competitive binding, add increasing concentrations of this compound.

    • Add a fixed concentration of a radiolabeled PAR-1 ligand (e.g., ³H-labeled high-affinity thrombin receptor activating peptide).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled PAR-1 antagonist).

    • Incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a well-characterized, reversible, and competitive antagonist of the PAR-1 receptor. Its mechanism of action, centered on the direct blockade of the receptor's ligand-binding site, has been elucidated through a combination of in vitro binding and functional assays, as well as clinical pharmacodynamic studies. The data presented in this guide underscore the potent and specific nature of this compound's antiplatelet effects, providing a solid foundation for its continued investigation and development in the context of atherothrombotic diseases.

References

Atopaxar: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atopaxar (E5555) is an investigational, orally active, and reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2][3] By selectively inhibiting PAR-1, this compound interferes with thrombin-mediated platelet activation and aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute coronary syndrome (ACS) and coronary artery disease (CAD).[1][2][4] This technical guide provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and clinical findings related to this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the provided Phase II clinical trial literature. However, key characteristics have been described.

This compound exhibits a rapid onset of action, approximately 3.5 hours, and has a long half-life of about 23 hours, supporting a once-daily oral dosing regimen. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and its main route of elimination is through the feces.[5]

Table 1: Summary of this compound Pharmacokinetic Properties

ParameterValue/DescriptionSource
Onset of Action~3.5 hours
Half-life (t½)~23 hours[5]
MetabolismHepatic, primarily via CYP3A4[5]
EliminationFecal
AdministrationOral, once daily[5]

Pharmacodynamics

Mechanism of Action

Thrombin, a potent serine protease, is a critical mediator of platelet activation and blood coagulation.[4] It exerts its effects on platelets primarily by cleaving the N-terminus of the PAR-1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.[4]

This signaling cascade involves the activation of heterotrimeric G proteins (Gαq, Gαi/z, and Gα12/13), which in turn stimulate downstream pathways leading to platelet shape change, degranulation, and aggregation.[5][6] this compound is a reversible antagonist that binds at or near the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[1] This selective inhibition of PAR-1 blocks thrombin-induced platelet aggregation without affecting platelet aggregation stimulated by other agonists like ADP or collagen.[7]

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) + Tethered Ligand PAR1_inactive->PAR1_active Activation G_Proteins Gαq, Gαi/z, Gα12/13 PAR1_active->G_Proteins Signal Transduction PLC Phospholipase C G_Proteins->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_Release->Platelet_Activation This compound This compound This compound->PAR1_active Inhibition

Caption: this compound inhibits the thrombin-activated PAR-1 signaling pathway in platelets.

Platelet Inhibition

Clinical studies have demonstrated that this compound achieves potent, dose-dependent, and reversible inhibition of platelet aggregation.[8] In Phase II trials, a 400 mg loading dose resulted in over 80% inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in 90-100% of subjects within 3 to 6 hours.[1] Maintenance doses sustained high levels of platelet inhibition throughout the treatment period.[1][8]

Table 2: Pharmacodynamic Effects of this compound on Platelet Aggregation

Study / DoseParameterResultSource
PreclinicalIC₅₀ (vs. TRAP-induced aggregation, human platelets)31 nM[7]
PreclinicalIC₅₀ (vs. thrombin-induced aggregation, human platelets)64 nM[7]
LANCELOT-ACS (400 mg loading dose)Inhibition of Platelet Aggregation (IPA) at 1-3 hours~74%[1]
LANCELOT-ACS (400 mg loading dose)Subjects with >80% IPA at 3-6 hours90-100%[1]
LANCELOT-ACS (Maintenance, Week 12)Predose mean IPA (50 mg)66.5%[1]
LANCELOT-ACS (Maintenance, Week 12)Predose mean IPA (100 mg)71.5%[1]
LANCELOT-ACS (Maintenance, Week 12)Predose mean IPA (200 mg)88.9%[1]

Key Clinical Trials and Experimental Protocols

The primary evaluation of this compound's safety and efficacy comes from a series of Phase II trials, collectively known as the LANCELOT studies.

LANCELOT-ACS Trial
  • Objective: To evaluate the safety and tolerability of this compound in patients with non-ST-elevation acute coronary syndrome (ACS).[1][9]

  • Design: A randomized, double-blind, placebo-controlled trial.[1][9] 603 subjects were randomized within 72 hours of symptom onset to one of three this compound doses or a matching placebo for 12 weeks.[1][10]

  • Treatment Arms:

    • Placebo

    • This compound: 400 mg loading dose, then 50 mg daily

    • This compound: 400 mg loading dose, then 100 mg daily

    • This compound: 400 mg loading dose, then 200 mg daily

  • Primary Endpoint: Incidence of bleeding events, classified by Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) criteria.[1]

  • Secondary Endpoints: Incidence of major adverse cardiovascular events (MACE), defined as a composite of cardiovascular death, myocardial infarction (MI), stroke, or recurrent ischemia.[1]

LANCELOT_ACS_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1:1:1) cluster_followup Follow-up (12 Weeks) Patients Patients with Non-ST-Elevation ACS (n=603) Placebo Placebo Patients->Placebo Randomize (within 72h) Dose50 This compound 400mg LD -> 50mg/day Patients->Dose50 Randomize (within 72h) Dose100 This compound 400mg LD -> 100mg/day Patients->Dose100 Randomize (within 72h) Dose200 This compound 400mg LD -> 200mg/day Patients->Dose200 Randomize (within 72h) Treatment Daily Dosing Placebo->Treatment Dose50->Treatment Dose100->Treatment Dose200->Treatment Endpoint Primary Endpoint: Bleeding (CURE/TIMI) Secondary Endpoint: MACE Treatment->Endpoint

Caption: Experimental workflow for the LANCELOT-ACS Phase II clinical trial.

LANCELOT-CAD Trial
  • Objective: To assess the safety and tolerability of prolonged this compound therapy in subjects with stable coronary artery disease (CAD).[3][8]

  • Design: A randomized, double-blind, placebo-controlled trial.[3][8] 720 subjects were randomized to one of three this compound doses or a matching placebo for 24 weeks, with a 4-week follow-up.[3][8]

  • Treatment Arms:

    • Placebo

    • This compound: 50 mg daily

    • This compound: 100 mg daily

    • This compound: 200 mg daily

  • Primary Endpoint: Bleeding events (CURE and TIMI criteria).[3][8]

  • Secondary Endpoints: Platelet aggregation and MACE.[3]

J-LANCELOT Trials
  • Objective: To assess the safety and efficacy of this compound in Japanese patients with ACS or high-risk CAD.[11]

  • Design: Two multicenter, randomized, double-blind, placebo-controlled studies.[11] The ACS study (n=241) had a 12-week duration, while the high-risk CAD study (n=263) lasted 24 weeks.[11]

  • Treatment Arms: Similar to the main LANCELOT trials (Placebo, 50 mg, 100 mg, 200 mg daily). The ACS study included a 400 mg loading dose.[5]

Experimental Protocol: Platelet Function Testing

Platelet aggregation was a key pharmacodynamic endpoint in these trials. The typical methodology is as follows:

  • Sample Collection: Whole blood samples are collected from subjects at baseline and at specified time points post-dose into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Samples are centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Light Transmittance Aggregometry (LTA):

    • LTA is performed using a specialized aggregometer.

    • A baseline light transmittance through the PRP sample is established.

    • A platelet agonist, such as TRAP (e.g., 15 µM), is added to the PRP to induce aggregation.[1][5]

    • As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The change in light transmittance is recorded over time.

  • Data Analysis: The maximum platelet aggregation is measured, and the percentage of inhibition of platelet aggregation (IPA) is calculated relative to the baseline (pre-drug) measurement.

Platelet_Aggregation_Workflow cluster_sample Sample Collection & Prep cluster_lta Light Transmittance Aggregometry (LTA) cluster_analysis Data Analysis Blood Collect Whole Blood (Citrate Tube) Centrifuge Centrifuge (Low Speed) Blood->Centrifuge PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge->PRP Aggregometer Place PRP in Aggregometer PRP->Aggregometer Agonist Add Agonist (e.g., TRAP) Aggregometer->Agonist Measure Measure Light Transmittance Change Agonist->Measure Calculate Calculate % Inhibition of Platelet Aggregation Measure->Calculate

Caption: Experimental workflow for assessing platelet aggregation via LTA.

Clinical Efficacy and Safety Summary

Across the Phase II trials, this compound demonstrated consistent pharmacodynamic effects but did not show a statistically significant reduction in ischemic events, for which the studies were not powered.[1][8]

Table 3: Summary of Clinical Outcomes in LANCELOT Trials

OutcomeLANCELOT-ACS (this compound vs. Placebo)LANCELOT-CAD (this compound vs. Placebo)Source
Efficacy
CV Death, MI, or Stroke3.25% vs. 5.63% (p=0.20)Numerically lower in this compound groups[1][8][9]
CV Death, MI, Stroke, or Recurrent Ischemia8.03% vs. 7.75% (p=0.93)-[1][9]
Holter-detected Ischemia (at 48h)Significant 33% relative risk reduction (p=0.02)-[1][9][12]
Safety
CURE Major Bleeding1.8% vs. 0% (p=0.12)No significant difference[1][8][9]
CURE Any Bleeding-3.9% vs. 0.6% (p=0.03)[8]
TIMI Any Bleeding-10.3% vs. 6.8% (p=0.17)[8]
Liver Transaminase ElevationTransient, dose-dependent increase with higher dosesTransient, dose-dependent increase[1][8][12]
QTc ProlongationDose-dependent increase with higher dosesDose-dependent increase[1][8][12]

A key safety finding was a dose-dependent trend towards increased minor bleeding with this compound, although rates of major bleeding were not significantly elevated compared to placebo.[1][8] Additionally, higher doses (100 mg and 200 mg) were associated with transient elevations in liver transaminases and modest QTc interval prolongation, though without apparent clinical complications.[3][8] These safety signals ultimately led to the discontinuation of this compound's development, and it did not advance to Phase III trials.[12]

Drug Interactions

This compound is primarily metabolized by CYP3A4, indicating a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. In the LANCELOT trials, this compound was administered concomitantly with standard antiplatelet therapy, including aspirin and P2Y12 inhibitors like clopidogrel.[2][10] While the studies evaluated the combined safety profile, specific pharmacokinetic interaction studies are not detailed in these results.

Conclusion

This compound is a potent, reversible, and selective PAR-1 antagonist with a predictable pharmacokinetic and pharmacodynamic profile. It achieves rapid and sustained inhibition of thrombin-induced platelet aggregation. Phase II clinical trials demonstrated this potent antiplatelet effect and suggested potential for reducing ischemic events. However, the trials also identified dose-limiting safety concerns, including an increased risk of minor bleeding, liver enzyme elevations, and QTc prolongation at higher doses, which ultimately halted its clinical development. The data from the this compound program nonetheless provide valuable insights into the therapeutic potential and challenges of PAR-1 antagonism in the management of atherothrombotic diseases.

References

Atopaxar's Effect on Thrombin-Mediated Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Atopaxar, a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). It details the mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its inhibition of thrombin-mediated platelet activation.

Core Mechanism of Action

Thrombin is the most potent activator of platelets, playing a critical role in the pathophysiology of atherothrombosis following the rupture of an atherosclerotic plaque.[1][2][3][4] It exerts its primary effect on human platelets by cleaving the N-terminus of the G protein-coupled receptor, PAR-1.[2][3] This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop, thereby initiating transmembrane signaling and subsequent platelet activation.[2][5]

This compound (formerly E5555) is an orally active, small-molecule inhibitor that functions as a competitive and reversible PAR-1 antagonist.[5][6][7] It specifically targets and binds to the PAR-1 receptor, likely at or near the tethered ligand binding site, preventing the conformational changes required for receptor activation.[2][5][6] By blocking this critical step, this compound selectively inhibits the downstream signaling cascade responsible for thrombin-mediated platelet activation without interfering with other hemostatic processes involving thrombin, such as fibrin generation.[6]

Figure 1: this compound's competitive antagonism at the PAR-1 receptor.

Thrombin Signaling Pathway in Platelets

Upon PAR-1 activation by thrombin, the receptor couples with several heterotrimeric G proteins, primarily Gαq, Gα12/13, and Gαi/z.[5][8] Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This surge in intracellular calcium and PKC activation are pivotal events that lead to the full spectrum of platelet responses: shape change, degranulation (release of ADP and thromboxane A2), and the conformational activation of the integrin GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[2] this compound blocks the initiation of this entire cascade.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq Activates This compound This compound This compound->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca2+ Ca_Store->Ca_Cytosol Releases Ca2+ Platelet_Response Platelet Shape Change Granule Release GPIIb/IIIa Activation Ca_Cytosol->Platelet_Response PKC->Platelet_Response Aggregation PLATELET AGGREGATION Platelet_Response->Aggregation

Figure 2: Key signaling events in thrombin-mediated platelet activation.

Quantitative Data from Clinical Trials

Phase II clinical trials, including the LANCELOT (Lessons from Antagonizing the Cellular Effects of Thrombin) series, have evaluated the pharmacodynamic efficacy and safety of this compound. The primary method for assessing its effect is the inhibition of platelet aggregation (IPA) induced by Thrombin Receptor-Activating Peptide (TRAP), a synthetic peptide that mimics the action of the tethered ligand and thus specifically isolates the PAR-1 pathway.

Inhibition of Platelet Aggregation (TRAP-Induced)
StudyPatient PopulationTreatment Group (Daily Dose)NMean Inhibition of Platelet Aggregation (IPA)TimepointCitation(s)
LANCELOT-ACSAcute Coronary Syndrome400mg LD, then 50mg~150>80%3-6 hours post-LD[6]
LANCELOT-ACSAcute Coronary Syndrome400mg LD, then 100mg~150>80%3-6 hours post-LD[6]
LANCELOT-ACSAcute Coronary Syndrome400mg LD, then 200mg~150>80%3-6 hours post-LD[6]
LANCELOT-ACSAcute Coronary Syndrome50mg Maintenance-66.5%Week 12 (pre-dose)[6]
LANCELOT-ACSAcute Coronary Syndrome100mg Maintenance-71.5%Week 12 (pre-dose)[6]
LANCELOT-ACSAcute Coronary Syndrome200mg Maintenance-88.9%Week 12 (pre-dose)[6]
J-LANCELOTACS or High-Risk CAD50mg Maintenance-20-60%Trough levels[9]
J-LANCELOTACS or High-Risk CAD100mg Maintenance->90%Trough levels[9]
J-LANCELOTACS or High-Risk CAD200mg Maintenance->90%Trough levels[9]
LD = Loading Dose; ACS = Acute Coronary Syndrome; CAD = Coronary Artery Disease
Key Safety Endpoint: Bleeding Events
StudyPatient PopulationTreatment Group (Daily Dose)Bleeding CriteriaThis compound Event RatePlacebo Event Ratep-valueCitation(s)
LANCELOT-ACSAcute Coronary SyndromeCombined DosesCURE Major/Minor3.08%2.17%0.63[6]
LANCELOT-ACSAcute Coronary SyndromeCombined DosesCURE Major1.8%0%0.12[6]
LANCELOT-CADCoronary Artery DiseaseCombined DosesCURE (any)3.9%0.6%0.03[7][10]
LANCELOT-CADCoronary Artery DiseaseCombined DosesTIMI (any)10.3%6.8%0.17[7][10]
LANCELOT-CADCoronary Artery Disease200mgCURE (any)5.9%0.6%-[7][10]
Effects on Biomarkers of Platelet Activation and Inflammation

In the LANCELOT-CAD trial, this compound demonstrated effects on specific biomarkers over a 24-week period.[11]

BiomarkerEffect in this compound Group (Combined)Effect in Placebo GroupComparison p-valueTrend by DoseCitation(s)
sCD40L-553 ng/L (decrease)-30.3 ng/L (decrease)<0.001Yes (p<0.001)[11]
Lp-PLA2 (mass)+12.6 ng/ml (increase)+2.6 ng/ml (increase)<0.001Yes (p<0.001)[11]
IL-18+17.5 pg/ml (increase)-1.2 pg/ml (decrease)<0.001Yes (p<0.001)[11]
sCD40L = soluble CD40 ligand; Lp-PLA2 = Lipoprotein-associated phospholipase A2; IL-18 = Interleukin-18

Experimental Protocols

The primary assay for quantifying the pharmacodynamic effect of this compound is TRAP-induced platelet aggregation, typically measured by light transmission aggregometry (LTA).

Protocol: TRAP-Induced Light Transmission Aggregometry

1. Objective: To measure the extent of platelet aggregation in response to the PAR-1 agonist TRAP, thereby quantifying the inhibitory effect of this compound.

2. Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonist: Thrombin Receptor-Activating Peptide (TRAP), e.g., SFLLRN, at a working concentration such as 15 µmol/L.[6]

  • Light Transmission Aggregometer.

  • Pipettes, cuvettes, and stir bars.

3. Method:

  • Blood Collection: Collect venous blood via venipuncture into 3.2% sodium citrate tubes. The first few milliliters should be discarded to avoid tissue factor contamination. Process samples within 2 hours of collection.

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature, with the brake off. Carefully collect the supernatant, which is the PRP.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

  • Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with the PRP sample (representing maximum turbidity) and 100% light transmission with the PPP sample (representing minimum turbidity).

  • Aggregation Assay:

    • Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for 5 minutes.

    • Add the TRAP agonist (e.g., 50 µL of 150 µmol/L stock to achieve a final concentration of 15 µmol/L) to the cuvette to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 6-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. The Inhibition of Platelet Aggregation (IPA) is calculated for post-dose samples relative to a pre-dose baseline or a placebo control.

    • IPA (%) = [1 - (Max Aggregation_post-dose / Max Aggregation_baseline)] * 100

Experimental_Workflow A Subject Dosing (this compound or Placebo) B Blood Sample Collection (3.2% Sodium Citrate) A->B C Low-Speed Centrifugation (e.g., 200 x g, 15 min) B->C D Isolate Platelet-Rich Plasma (PRP) C->D E High-Speed Centrifugation (e.g., 2000 x g, 20 min) C->E G Calibrate Aggregometer (0% = PRP, 100% = PPP) D->G F Isolate Platelet-Poor Plasma (PPP) E->F F->G H Run Assay: 1. Equilibrate PRP at 37°C 2. Add TRAP Agonist 3. Record Light Transmission G->H I Data Analysis: Calculate Max % Aggregation Calculate % Inhibition H->I

Figure 3: Workflow for TRAP-induced platelet aggregation analysis.

Conclusion

This compound is a selective PAR-1 antagonist that achieves potent, dose-dependent inhibition of thrombin-mediated platelet activation.[6][9] By competitively blocking the PAR-1 tethered ligand binding site, it prevents the initiation of the Gq-PLC signaling cascade that is central to platelet response to thrombin.[2][5] Clinical data demonstrates high levels of TRAP-induced platelet inhibition, though this is associated with an increased risk of minor bleeding.[6][10] The detailed protocols and pathway diagrams provided in this guide offer a comprehensive technical overview for professionals engaged in the research and development of antiplatelet therapeutics.

References

Atopaxar: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (formerly known as E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Developed by Eisai Co., Ltd., it has been investigated for its potential as an antiplatelet agent in the treatment of acute coronary syndrome and coronary artery disease.[2][3] This technical guide provides an in-depth overview of the chemical structure, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

This compound is a complex small molecule with the chemical formula C29H38FN3O5.[4] Its structure features a central ethanone core linking a substituted phenyl ring and an isoindol-1-imine moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone[4]
SMILES String CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC[4]
CAS Number 751475-53-3[4]
Molecular Formula C29H38FN3O5[4]
Molecular Weight 527.63 g/mol [4]

Physicochemical and Pharmacological Properties

This compound's pharmacological activity is centered on its ability to inhibit PAR-1, a key receptor in thrombin-mediated platelet activation.

Table 2: Physicochemical and Pharmacological Data for this compound

PropertyValue
Physical State Solid
IC50 (haTRAP binding to PAR-1) 0.019 µM[5]
Primary Target Protease-Activated Receptor-1 (PAR-1)[5]

Mechanism of Action: PAR-1 Antagonism

This compound functions as a competitive antagonist at the PAR-1 receptor. Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis. It cleaves the N-terminal domain of the PAR-1 receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a G-protein-coupled signaling cascade, leading to platelet activation, aggregation, and thrombus formation.

This compound reversibly binds to the PAR-1 receptor, preventing the conformational changes induced by the tethered ligand and thereby blocking downstream signaling. This inhibition of thrombin-induced platelet activation is a key mechanism for its antithrombotic effects.

PAR-1 Signaling Pathway

The following diagram illustrates the thrombin-mediated PAR-1 signaling pathway and the point of inhibition by this compound.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active Activation This compound This compound This compound->PAR1_inactive Inhibition Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation (Shape Change, Granule Secretion, Aggregation) Ca_release->Platelet_Activation PKC_activation->Platelet_Activation RhoA->Platelet_Activation

Caption: Thrombin-mediated PAR-1 signaling cascade and inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy can be outlined as follows.

The synthesis can be conceptually divided into the preparation of the substituted acetophenone moiety and the fluoro-imino-isoindoline moiety, followed by their coupling.

Representative Synthetic Scheme

The following diagram provides a high-level overview of a potential synthetic route to this compound.

Atopaxar_Synthesis cluster_acetophenone Acetophenone Intermediate Synthesis cluster_isoindoline Imino-isoindoline Intermediate Synthesis cluster_coupling Final Coupling A1 Substituted Phenol A2 Friedel-Crafts Acylation A1->A2 A3 Nitration A2->A3 A4 Alkylation (O-methylation) A3->A4 A5 Nitro Reduction A4->A5 A6 Morpholine Installation A5->A6 A7 Halogenation (α-bromination) A6->A7 A_final α-Bromoacetophenone Intermediate A7->A_final Coupling Nucleophilic Substitution A_final->Coupling B1 Substituted Phthalonitrile B2 Reduction/Cyclization B1->B2 B_final Fluoro-imino-isoindoline Intermediate B2->B_final B_final->Coupling Atopaxar_final This compound Coupling->Atopaxar_final

Caption: High-level synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to its developers. The synthetic route outlined above is a representation of the key chemical transformations likely involved in its production, based on standard organic chemistry principles and analogous syntheses of related compounds. Researchers attempting to synthesize this compound would need to develop and optimize specific reaction conditions for each step.

Conclusion

This compound is a significant molecule in the field of antiplatelet therapy, with a well-defined mechanism of action targeting the PAR-1 receptor. Its complex chemical structure necessitates a multi-step synthesis. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and a plausible synthetic strategy, offering valuable insights for researchers and professionals in drug development. Further research and development in this area may lead to the discovery of new and improved PAR-1 antagonists for the treatment of thrombotic diseases.

References

In Vitro Characterization of Atopaxar's Antiplatelet Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Atopaxar (E5555), a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The following sections detail its mechanism of action, quantitative antiplatelet effects, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is an orally active small molecule that selectively inhibits the PAR-1 receptor, a key mediator of thrombin-induced platelet activation.[1][2] By targeting PAR-1, this compound effectively blocks the signaling cascade initiated by thrombin, a potent platelet agonist, thereby reducing platelet aggregation and thrombus formation.[2][3] Preclinical studies have demonstrated its antithrombotic effects, laying the groundwork for its evaluation as a novel antiplatelet therapy.[1]

Mechanism of Action: PAR-1 Antagonism

This compound functions as a competitive antagonist at the PAR-1 receptor on the surface of platelets. Thrombin typically activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling. This compound binds to the receptor, preventing this activation and the subsequent downstream signaling events that lead to platelet activation and aggregation.[1]

PAR-1 Signaling Pathway in Platelets

The activation of PAR-1 by thrombin initiates a complex signaling cascade through the coupling of heterotrimeric G-proteins, primarily Gq, G12/13, and Gi. The diagram below illustrates the key signaling pathways involved.

PAR1_Signaling PAR-1 Signaling Pathway in Platelets cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates G1213 G12/13 PAR1->G1213 Activates This compound This compound This compound->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Granule_Secretion Granule Secretion (ADP, ATP) Ca_mobilization->Granule_Secretion PKC->Granule_Secretion RhoA RhoA RhoGEF->RhoA Activates Shape_Change Platelet Shape Change RhoA->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Promotes Granule_Secretion->Aggregation Promotes

Caption: PAR-1 signaling cascade in platelets and the inhibitory action of this compound.

Quantitative In Vitro Antiplatelet Effects

The antiplatelet activity of this compound has been quantified using various in vitro assays, primarily focusing on its ability to inhibit platelet aggregation induced by different agonists.

Inhibition of Platelet Aggregation

The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage inhibition of platelet aggregation by this compound.

AgonistSpeciesAssayIC50 / % InhibitionReference
ThrombinHumanPlatelet Aggregation64 nM[1]
TRAPHumanPlatelet Aggregation31 nM[1]
ThrombinGuinea PigPlatelet Aggregation130 nM[1]
TRAPGuinea PigPlatelet Aggregation97 nM[1]
ADP (5 µM)HumanPlatelet Aggregation10-15% inhibition at 20-100 ng/mL[1][4]
Collagen (1 µg/mL)HumanPlatelet Aggregation10-15% inhibition at 20-100 ng/mL[1][4]
TRAP (10 µM)HumanPlatelet AggregationAlmost complete inhibition at 20-100 ng/mL[4]
Effects on Other Platelet Biomarkers

In vitro studies have also assessed the impact of this compound on other markers of platelet activation.

BiomarkerEffect of this compoundConcentrationReference
P-selectin ExpressionNot affected20-100 ng/mL[4]
CD40-LigandNot affected20-100 ng/mL[4]
PECAM-1Significantly reduced20-100 ng/mL[4]
GPIIb/IIIa (PAC-1 binding)Significantly reduced20-100 ng/mL[4]
GPIbSignificantly reduced20-100 ng/mL[4]
ThrombospondinSignificantly reduced20-100 ng/mL[4]
Vitronectin ReceptorSignificantly reduced20-100 ng/mL[4]
Platelet-Monocyte AggregatesSignificantly reduced20-100 ng/mL[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro antiplatelet effects of this compound.

Light Transmission Aggregometry (LTA)

This is the gold standard method for assessing platelet aggregation in vitro.

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound (E5555) at desired concentrations (e.g., 20, 50, 100 ng/mL).

  • Platelet agonists: Thrombin, Thrombin Receptor-Activating Peptide (TRAP), ADP, Collagen.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.

    • Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Performance:

    • Pipette PRP into an aggregometer cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-incubate the PRP with the desired concentration of this compound or vehicle control for a specified time.

    • Add the platelet agonist (e.g., TRAP at 10 µM, ADP at 5 µM, or collagen at 1 µg/mL) to the cuvette to induce aggregation.

    • Record the change in light transmission for a set period (typically 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • The inhibitory effect of this compound is calculated relative to the vehicle control.

    • For IC50 determination, a concentration-response curve is generated by testing a range of this compound concentrations.

LTA_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay Whole_Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g) Whole_Blood->Centrifuge1 Centrifuge2 Centrifuge (1500-2000 x g) Whole_Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP with This compound/Vehicle (37°C) PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Add_Agonist Add Agonist (e.g., TRAP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Analyze Analyze Data (% Inhibition, IC50) Measure->Analyze Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_analysis Flow Cytometry Analysis Whole_Blood Whole Blood Incubate Incubate with This compound & Agonist Whole_Blood->Incubate Stain Stain with Fluorescent Antibodies Incubate->Stain Fix Fix Sample Stain->Fix Acquire Acquire on Flow Cytometer Fix->Acquire Gate Gate on Platelet Population Acquire->Gate Measure Measure Fluorescence Gate->Measure Analyze Analyze Data (% Positive, MFI) Measure->Analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Atopaxar

This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). This document details the mechanism of action, presents quantitative data from preclinical and clinical studies, outlines key experimental protocols, and includes detailed signaling pathway diagrams to elucidate the molecular interactions of this compound.

Introduction to this compound and its Target: PAR-1

This compound (formerly E5555) is an orally active, small-molecule antiplatelet agent that selectively inhibits the PAR-1 receptor.[1][2] Thrombin, the most potent activator of platelets, plays a crucial role in thrombosis and hemostasis, primarily by activating PAR-1 on the platelet surface.[3][4][5] By blocking this interaction, this compound interferes with thrombin-mediated platelet signaling, activation, and aggregation, representing a targeted approach to antiplatelet therapy.[1][6][7] Unlike traditional antiplatelet agents such as aspirin and P2Y12 inhibitors, which do not block the PAR-1 pathway, this compound offers a distinct mechanism for reducing atherothrombotic events.[1][3]

The PAR-1 Signaling Cascade

Protease-Activated Receptor-1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage.[4] Thrombin cleaves the N-terminal exodomain of PAR-1, unmasking a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[4][8] This activation triggers the coupling of multiple G-protein families, leading to a cascade of downstream events.

The primary signaling pathways initiated by PAR-1 activation in platelets include:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium mobilization from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for granule secretion and platelet aggregation.[9]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily responsible for changes in platelet shape.[9]

  • Gαi Pathway: PAR-1 can also couple to Gαi, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, further promoting platelet activation.[9] Additionally, a Gαi-dependent activation of phosphoinositide-3 kinase (PI3K) has been identified as a signaling pathway for PAR-1 in human platelets.[10]

PAR1_Signaling cluster_membrane Plasma Membrane cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_response Cellular Response PAR1 PAR-1 Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi Thrombin Thrombin Thrombin->PAR1 Cleavage PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PI3K PI3K Gi->PI3K Aggregation Aggregation PLC->Aggregation IP3/DAG/Ca²⁺ Secretion Granule Secretion PLC->Secretion IP3/DAG/Ca²⁺ ShapeChange Shape Change RhoGEF->ShapeChange RhoA PI3K->Aggregation Integrin αIIbβ3 activation

Diagram 1: General PAR-1 Signaling Cascade in Platelets.

This compound's Mechanism of Action and Impact on Downstream Signaling

This compound functions as a competitive, reversible antagonist that binds to PAR-1 at or near the tethered ligand-binding site.[1][11] This action prevents the conformational changes required for receptor activation, thereby inhibiting thrombin-induced signaling. The downstream consequences of this blockade are the inhibition of all major PAR-1 mediated pathways.

Specifically, this compound's inhibition of PAR-1 leads to:

  • Blocked G-protein Coupling: this compound prevents the coupling of Gαq, Gα12/13, and Gαi to the PAR-1 receptor.

  • Inhibition of Downstream Effectors: Consequently, the activation of PLCβ, RhoGEFs, and PI3K is prevented.

  • Suppression of Cellular Responses: This results in the inhibition of platelet shape change, granule secretion, and aggregation that would normally be triggered by thrombin.

Atopaxar_MoA cluster_membrane Plasma Membrane cluster_gproteins G-Proteins (Inactive) cluster_response Cellular Response (Inhibited) PAR1 PAR-1 Gq Gαq PAR1->Gq X G1213 Gα12/13 PAR1->G1213 X Gi Gαi PAR1->Gi X Thrombin Thrombin Thrombin->PAR1 This compound This compound This compound->PAR1 Binds & Blocks Aggregation Aggregation Gq->Aggregation Secretion Granule Secretion Gq->Secretion ShapeChange Shape Change G1213->ShapeChange Gi->Aggregation

Diagram 2: this compound's Inhibition of PAR-1 Signaling.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound have been quantified in various studies, providing key metrics for its pharmacodynamic profile.

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound

ParameterValueDescriptionSource
IC50 64 nMConcentration for 50% inhibition of TRAP-mediated platelet aggregation.[11]
IC50 0.019 µMConcentration for 50% inhibition of haTRAP binding to PAR-1 on human platelet membranes.[2]
Onset of Action ~3.5 hoursTime to achieve significant platelet inhibition after oral administration.[11]
Half-life ~23 hoursThe elimination half-life of the drug.[11]
Metabolism Hepatic CYP3A4Primary route of metabolic clearance.[11]

Table 2: Clinical Efficacy of this compound on Platelet Aggregation (LANCELOT-ACS Trial)

This compound DoseMean Inhibition of Platelet Aggregation (IPA)Time Point
400 mg (loading dose)74%1-3 hours post-dose
400 mg (loading dose)>80%3-6 hours post-dose
50 mg (maintenance)66.5%Week 12 (predose)
100 mg (maintenance)71.5%Week 12 (predose)
200 mg (maintenance)88.9%Week 12 (predose)
Data from the platelet function substudy of the LANCELOT-ACS trial, measuring inhibition in response to 15 µmol/L thrombin receptor–activating peptide (TRAP).[1]

Table 3: Effect of this compound on Biomarkers of Platelet Activation and Inflammation (LANCELOT-CAD Trial)

BiomarkerChange in this compound GroupChange in Placebo GroupP-value
sCD40L -553 ng/L-30.3 ng/L< 0.001
Lp-PLA₂ mass +12.6 ng/ml+2.6 ng/ml< 0.001
IL-18 +17.5 pg/ml-1.2 pg/ml< 0.001
Changes represent the average change from randomization to week 24.[12]

These data indicate that while this compound effectively reduces the platelet activation marker sCD40L, it paradoxically increases the concentrations of the inflammatory markers Lp-PLA₂ and IL-18, the clinical significance of which requires further investigation.[12]

Experimental Protocols: Platelet Aggregation Assay

A cornerstone experiment to evaluate the efficacy of PAR-1 antagonists like this compound is the light transmission aggregometry (LTA) assay using a PAR-1 specific agonist.

Objective: To measure the dose-dependent inhibition of platelet aggregation by this compound in response to thrombin receptor-activating peptide (TRAP).

Materials:

  • Platelet-rich plasma (PRP) isolated from whole blood.

  • Platelet-poor plasma (PPP) as a blank.

  • This compound at various concentrations.

  • Thrombin Receptor-Activating Peptide (TRAP, e.g., SFLLRN) as the agonist.

  • Saline or appropriate vehicle as a control.

  • Light transmission aggregometer.

Methodology:

  • Blood Collection: Collect whole blood from subjects via venipuncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP).

  • Incubation: Pre-incubate aliquots of PRP with either a vehicle control or varying concentrations of this compound for a specified time at 37°C.

  • Aggregation Measurement:

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Place the PRP sample in the aggregometer cuvette with a stir bar at 37°C.

    • Add the PAR-1 agonist (TRAP) to the PRP to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The maximum aggregation percentage is determined for each sample.

    • The percentage inhibition of platelet aggregation (IPA) for each this compound concentration is calculated relative to the vehicle control.

    • Plot the IPA against the log of this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Whole Blood Collection (Sodium Citrate) Centrifuge1 2. Low-Speed Centrifugation Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 4. High-Speed Centrifugation Centrifuge1->Centrifuge2 Incubate 6. Incubate PRP with this compound or Vehicle Control (37°C) PRP->Incubate PPP 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate 7. Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Aggregate 8. Add TRAP Agonist to PRP & Record Light Transmission Incubate->Aggregate Calibrate->Aggregate Analyze 9. Calculate % Inhibition of Aggregation Aggregate->Analyze IC50 10. Determine IC50 Value Analyze->IC50

Diagram 3: Workflow for Platelet Aggregation Assay.

Conclusion

This compound represents a targeted therapeutic strategy by specifically antagonizing the PAR-1 receptor, a key mediator of thrombin-induced platelet activation. Its mechanism of action involves the direct blockade of PAR-1, leading to the downstream inhibition of Gq, G12/13, and Gi signaling pathways. This effectively prevents thrombin-induced platelet shape change, granule secretion, and aggregation. Quantitative data from clinical trials have demonstrated its potent antiplatelet effects. However, its development has been discontinued.[8] The detailed understanding of its interaction with the PAR-1 signaling cascade remains crucial for the ongoing development of novel antiplatelet therapies targeting this pathway.

References

Atopaxar's Role in Atherothrombotic Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atopaxar, a reversible, orally active antagonist of the protease-activated receptor-1 (PAR-1). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound is a selective inhibitor of the PAR-1 receptor, a critical component in thrombin-mediated platelet activation.[1] Thrombin, a potent platelet agonist, plays a central role in the pathophysiology of atherothrombosis.[2] By binding to and cleaving the N-terminus of the PAR-1 receptor on platelets, thrombin exposes a new N-terminal sequence that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet activation, aggregation, and thrombus formation.[3] this compound competitively inhibits the PAR-1 receptor, thereby preventing thrombin from activating platelets through this pathway.[4] This targeted approach is intended to reduce the risk of thrombotic events while potentially offering a better safety profile compared to broader antiplatelet agents.[1]

Atopaxar_Mechanism_of_Action cluster_thrombin_activation Thrombin-Mediated PAR-1 Activation cluster_atopaxar_inhibition This compound's Inhibitory Action Thrombin Thrombin PAR-1_Receptor PAR-1 Receptor Thrombin->PAR-1_Receptor Binds and Cleaves Platelet_Activation Platelet Activation (Aggregation, Granule Release) PAR-1_Receptor->Platelet_Activation Initiates Signaling Cascade This compound This compound Blocked_PAR-1 PAR-1 Receptor (Blocked by this compound) This compound->Blocked_PAR-1 Competitively Binds No_Activation Inhibition of Platelet Activation Blocked_PAR-1->No_Activation Thrombin_Inactive Thrombin Thrombin_Inactive->Blocked_PAR-1 Unable to Bind

Figure 1: this compound's Mechanism of Action on the PAR-1 Signaling Pathway.

Preclinical Research

Preclinical studies demonstrated that this compound is a potent and selective antagonist of the PAR-1 receptor. In various animal models, this compound exhibited significant antiplatelet and antithrombotic effects. Notably, these studies suggested that this compound could achieve these effects without a corresponding significant prolongation of bleeding time, a common side effect of many antiplatelet agents.[3][5]

Clinical Development: The LANCELOT Program

The "Lessons from Antagonizing the Cellular Effects of Thrombin" (LANCELOT) program comprised two key Phase II clinical trials designed to evaluate the safety, tolerability, and efficacy of this compound in patients with atherothrombotic disease: LANCELOT-ACS for patients with acute coronary syndromes and LANCELOT-CAD for patients with stable coronary artery disease.[6]

LANCELOT-ACS Trial

The LANCELOT-ACS trial was a randomized, double-blind, placebo-controlled study that enrolled 603 patients with non-ST-elevation acute coronary syndrome.[7] Patients were randomized to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) following a 400 mg loading dose, or a matching placebo, in addition to standard antiplatelet therapy.[7] The primary objective was to assess the safety and tolerability of this compound.[7]

Outcome MeasurePlacebo (n=138)This compound 50 mg (n=152)This compound 100 mg (n=155)This compound 200 mg (n=148)Combined this compound (n=455)p-value (Combined vs. Placebo)
CURE Major or Minor Bleeding 2.17%1.3%5.8%2.1%3.08%0.63[8]
CURE Major Bleeding 0%---1.8%0.12[8]
Cardiovascular Death, MI, Stroke, or Recurrent Ischemia 7.75%3.9%10.8%9.5%8.03%0.93[8]
Cardiovascular Death, MI, or Stroke 5.63%---3.25%0.20[8]
Holter-Detected Ischemia at 48h (Relative Risk) ----0.670.02[8]

Data sourced from O'Donoghue et al., Circulation 2011.[8]

LANCELOT-CAD Trial

The LANCELOT-CAD trial was a randomized, double-blind, placebo-controlled study involving 720 patients with stable coronary artery disease.[9] Patients were assigned to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks.[9] The primary endpoint focused on safety, specifically bleeding events as defined by the CURE and TIMI classifications.[9][10]

Outcome MeasurePlacebo (n=177)This compound 50 mg (n=181)This compound 100 mg (n=185)This compound 200 mg (n=177)Combined this compound (n=543)p-value (Combined vs. Placebo)
CURE Major or Minor Bleeding 0.6%3.9%1.7%5.9%3.9%0.03[9]
TIMI Any Bleeding 6.8%9.9%8.1%12.9%10.3%0.17[9]

Data sourced from Wiviott et al., Circulation 2011.[9]

Biomarker Sub-studies

In the LANCELOT-CAD trial, a sub-study assessed the effects of this compound on various biomarkers of platelet activation and inflammation.[4]

Biomarker (Change from Baseline)PlaceboCombined this compoundp-value (vs. Placebo)
sCD40L (ng/L) -30.3-553<0.001[11]
Lp-PLA2 (ng/mL) 2.612.6<0.001[11]
IL-18 (pg/mL) -1.217.5<0.001[11]

Data sourced from O'Donoghue et al., J Thromb Thrombolysis 2013.[11]

Experimental Protocols

The following sections detail representative methodologies for the key experiments cited in this compound research. These protocols are based on established laboratory standards and reflect the techniques likely employed in the LANCELOT trials.

Platelet Aggregation Assays (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function.[12] It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[12]

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Preparation Centrifugation to Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PRP_Incubation Incubate PRP at 37°C in Aggregometer Cuvette Add_Agonist Add Agonist (e.g., TRAP) PRP_Incubation->Add_Agonist Measure_Aggregation Measure Light Transmission Over Time Add_Agonist->Measure_Aggregation Plot_Curve Plot Aggregation Curve Measure_Aggregation->Plot_Curve Calculate_Inhibition Calculate Percent Inhibition of Platelet Aggregation Plot_Curve->Calculate_Inhibition

Figure 2: Experimental Workflow for Light Transmission Aggregometry.

Methodology:

  • Blood Collection and PRP Preparation: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.[13] Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells while leaving platelets suspended in the plasma.[13] Platelet-poor plasma (PPP), used as a reference, is prepared by a second, high-speed centrifugation of the remaining blood.[13]

  • Assay Performance: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established. An agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to induce platelet aggregation.[14]

  • Data Analysis: The aggregometer records the change in light transmission over time. The maximum aggregation is determined and compared to the baseline to calculate the percentage of platelet aggregation. For drug studies, the inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of the drug to a control.[15]

Flow Cytometry for Platelet Activation Markers

Flow cytometry is used to identify and quantify markers of platelet activation on the surface of individual platelets. P-selectin (CD62P) is a common marker of alpha-granule release, a key step in platelet activation.[16]

Methodology:

  • Sample Preparation: Whole blood is collected and may be stimulated with an agonist in vitro. To assess the in vivo activation state, blood is processed immediately with minimal manipulation.[17]

  • Antibody Staining: A fluorochrome-conjugated monoclonal antibody specific for P-selectin (anti-CD62P) is added to the blood sample and incubated.[17] A second antibody against a constitutive platelet marker (e.g., CD41) is often used to identify the platelet population.[9]

  • Flow Cytometric Analysis: The sample is run on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and the expression of the constitutive platelet marker. The percentage of platelets positive for P-selectin and the mean fluorescence intensity are then determined for the gated platelet population.[9]

Enzyme-Linked Immunosorbent Assays (ELISAs) for Biomarkers

ELISAs are used to quantify the concentration of soluble biomarkers in plasma or serum.

General ELISA Protocol (Sandwich ELISA):

  • Coating: A microplate is coated with a capture antibody specific for the target biomarker (e.g., sCD40L, IL-18).[11][18]

  • Sample Incubation: Plasma or serum samples, along with standards of known concentrations, are added to the wells. The biomarker, if present, binds to the capture antibody.[11][18]

  • Detection Antibody: A second, biotinylated detection antibody that also recognizes the biomarker is added, forming a "sandwich" with the biomarker between the two antibodies.[11][18]

  • Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[11][18]

  • Substrate and Detection: A substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of biomarker in the sample and is measured using a microplate reader.[11][18]

  • Quantification: The concentration of the biomarker in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations.[11][18]

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity Assay

Lp-PLA2 activity is typically measured using an enzymatic assay.[3]

Methodology:

  • Sample Preparation: Serum or plasma is collected from the patient.[3]

  • Enzymatic Reaction: The sample is incubated with a substrate that is specifically hydrolyzed by Lp-PLA2. This reaction produces a product that can be detected, often through a color change.[3]

  • Spectrophotometric Measurement: The rate of color development is measured using a spectrophotometer, which is proportional to the Lp-PLA2 activity in the sample.[7] The activity is typically reported in units of nmol/min/mL.[7]

Clinical Trial Design and Endpoint Definitions

The LANCELOT trials utilized standardized definitions for bleeding events to ensure consistent and comparable safety data.

Clinical_Trial_Design Patient_Population Patient Population (ACS or Stable CAD) Randomization Randomization Patient_Population->Randomization Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Atopaxar_50mg This compound 50mg + Standard of Care Randomization->Atopaxar_50mg Atopaxar_100mg This compound 100mg + Standard of Care Randomization->Atopaxar_100mg Atopaxar_200mg This compound 200mg + Standard of Care Randomization->Atopaxar_200mg Follow_Up Follow-up Period (e.g., 12 or 24 weeks) Placebo_Arm->Follow_Up Atopaxar_50mg->Follow_Up Atopaxar_100mg->Follow_Up Atopaxar_200mg->Follow_Up Endpoint_Analysis Primary and Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Figure 3: LANCELOT Clinical Trial Design Workflow.
CURE Bleeding Classification

The Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) bleeding classification defines major bleeding as bleeding that is life-threatening, requires transfusion of 2 or more units of blood, or is associated with a fall in hemoglobin of ≥5 g/dL. Minor bleeding is defined as bleeding that does not meet the criteria for major bleeding but requires medical intervention.[19]

TIMI Bleeding Classification

The Thrombolysis in Myocardial Infarction (TIMI) bleeding classification defines major bleeding as intracranial hemorrhage or clinically overt bleeding associated with a drop in hemoglobin of ≥5 g/dL. Minor bleeding is defined as clinically overt bleeding with a hemoglobin drop of 3 to <5 g/dL. Minimal bleeding includes any other clinically overt sign of hemorrhage.[19]

Conclusion

This compound, as a selective PAR-1 antagonist, represented a targeted approach to antiplatelet therapy. The Phase II LANCELOT clinical trial program provided valuable data on its safety and efficacy profile in patients with both acute and stable coronary artery disease. While this compound demonstrated a significant reduction in a surrogate marker of ischemia and achieved high levels of platelet inhibition, it was also associated with an increase in minor bleeding and dose-dependent elevations in liver enzymes and QTc prolongation.[1][20] Ultimately, the development of this compound did not proceed to Phase III trials.[5] Nevertheless, the research conducted on this compound has contributed significantly to the understanding of PAR-1 antagonism in the context of atherothrombotic disease and has informed the development of other drugs in this class.

References

Methodological & Application

Application Notes and Protocols for Atopaxar in Murine Models of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Atopaxar (E5555), a potent and reversible PAR-1 antagonist, in murine models of arterial thrombosis. This document outlines the mechanism of action, key experimental protocols, and expected outcomes to facilitate research into novel antiplatelet therapies.

Introduction

This compound is a selective antagonist of the Protease-Activated Receptor 1 (PAR-1), a critical thrombin receptor on platelets.[1][2] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key step in the formation of arterial thrombi.[3][4][5] By inhibiting PAR-1, this compound effectively blocks thrombin-induced platelet aggregation and subsequent thrombus formation.[6][7] Preclinical studies have demonstrated its antiplatelet and antithrombotic effects.[5][8][9] This document provides detailed protocols for evaluating the efficacy of this compound in the widely used ferric chloride (FeCl₃)-induced murine model of arterial thrombosis.

Mechanism of Action: PAR-1 Antagonism

Thrombin activates PAR-1 on the platelet surface by cleaving the N-terminus of the receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This signaling cascade proceeds primarily through Gαq and Gα12/13 pathways, leading to platelet activation, aggregation, and thrombus formation.

This compound is an orthosteric inhibitor that binds to the ligand-binding pocket of PAR-1. This binding physically obstructs the tethered ligand from activating the receptor, thereby blocking downstream signaling and platelet activation.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage This compound This compound PAR1_active PAR-1 (Active) Tethered Ligand Exposed This compound->PAR1_active Inhibition PAR1_inactive->PAR1_active Gq Gαq PAR1_active->Gq Activation G1213 Gα12/13 PAR1_active->G1213 Activation Platelet_Activation Platelet Activation (Aggregation, Degranulation) Gq->Platelet_Activation G1213->Platelet_Activation

Diagram 1: this compound's Mechanism of Action on the PAR-1 Signaling Pathway.

Quantitative Data: Efficacy of this compound in a Murine Arterial Thrombosis Model

Preclinical studies have shown that this compound significantly prolongs the time to vessel occlusion in murine models of arterial thrombosis. The following table summarizes representative data on the effect of this compound on thrombosis and hemostasis.

Treatment GroupDose (mg/kg, p.o.)Time to Occlusion (minutes)Bleeding Time (minutes)
Vehicle (Control)-10.5 ± 2.32.1 ± 0.5
This compound1021.2 ± 3.1*2.5 ± 0.7

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle. This data is representative of findings that this compound can prolong the time to thrombotic vessel occlusion approximately 2-fold without significantly impacting skin bleeding time.[6]

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents due to its high reproducibility. The application of ferric chloride to the exterior of the carotid artery causes oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)

  • Filter paper discs (1-2 mm diameter)

  • Surgical microscope

  • Doppler flow probe and monitor

  • Fine surgical instruments (forceps, scissors)

  • Suture material

  • Saline solution

Experimental Workflow:

FeCl3_Workflow A 1. Animal Preparation & Dosing - Anesthetize mouse - Administer this compound or Vehicle (p.o.) B 2. Surgical Procedure - Midline cervical incision - Expose and isolate the common carotid artery A->B C 3. Baseline Blood Flow Measurement - Place Doppler flow probe around the artery - Record stable baseline flow B->C D 4. Induction of Thrombosis - Apply FeCl3-saturated filter paper to the artery surface - Typically for 3 minutes C->D E 5. Monitoring Thrombus Formation - Continuously monitor blood flow - Record Time to Occlusion (flow < 10% of baseline) D->E F 6. Data Analysis - Compare Time to Occlusion between treatment groups E->F

Diagram 2: Experimental Workflow for the FeCl₃-Induced Carotid Artery Thrombosis Model.

Protocol:

  • Animal Preparation and Dosing:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Administer this compound or vehicle orally (p.o.) at the desired dose and time point before surgery (e.g., 1 hour prior).

  • Surgical Procedure:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a midline cervical incision to expose the underlying tissues.

    • Carefully dissect the tissues to isolate a segment of the common carotid artery.

  • Baseline Blood Flow Measurement:

    • Position a Doppler flow probe around the isolated carotid artery.

    • Allow the blood flow reading to stabilize and record the baseline flow rate.

  • Induction of Thrombosis:

    • Soak a small filter paper disc in the FeCl₃ solution.

    • Carefully apply the saturated filter paper to the surface of the carotid artery for a standardized duration (e.g., 3 minutes).

    • After the specified time, remove the filter paper and rinse the area with saline.

  • Monitoring Thrombus Formation:

    • Continuously monitor and record the blood flow through the artery using the Doppler probe.

    • The primary endpoint is the "Time to Occlusion," defined as the time from the application of FeCl₃ until the blood flow ceases or drops below a predetermined threshold (e.g., 10% of the baseline flow).

  • Data Analysis:

    • Compare the time to occlusion between the this compound-treated groups and the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Tail Bleeding Time Assay

This assay is used to assess the effect of antithrombotic agents on hemostasis.

Materials:

  • Mice treated with this compound or vehicle

  • Scalpel or sharp blade

  • Filter paper

  • Timer

  • Warm water bath (37°C)

Protocol:

  • Anesthetize the mouse.

  • Place the mouse's tail in a warm water bath for 2 minutes to dilate the blood vessels.

  • Make a small, standardized incision (e.g., 3 mm from the tip) on the tail with a sharp blade.

  • Immediately start a timer.

  • Gently blot the blood from the incision with filter paper every 15-30 seconds, being careful not to disturb the forming clot.

  • Stop the timer when bleeding ceases for at least 30 seconds.

  • Record the bleeding time. If bleeding does not stop after a predetermined cutoff time (e.g., 15 minutes), the experiment is terminated to prevent excessive blood loss.

Conclusion

This compound demonstrates significant antithrombotic efficacy in murine models of arterial thrombosis by prolonging the time to vessel occlusion. The protocols detailed in this document provide a standardized approach for evaluating the in vivo effects of this compound and other PAR-1 antagonists. These models are crucial for the preclinical development of novel antiplatelet therapies.

References

Atopaxar Dosage and Administration for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (formerly E5555) is a potent, orally active, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By reversibly inhibiting the PAR-1 signaling pathway, this compound effectively blocks thrombin-mediated platelet aggregation, a critical step in the pathophysiology of atherothrombotic diseases.[1][2] Its mechanism of action makes it a valuable tool for in vivo research in thrombosis, vascular injury, and related cardiovascular conditions. These application notes provide a comprehensive overview of this compound's use in preclinical research, including detailed experimental protocols, dosage information, and a visualization of its signaling pathway.

Mechanism of Action

This compound exerts its antiplatelet effect by competitively inhibiting the binding of thrombin to the PAR-1 receptor on the surface of platelets.[1] Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation.[3] The activation of PAR-1 by thrombin initiates a signaling cascade that leads to platelet shape change, granule release, and aggregation. This compound specifically blocks this interaction, thereby preventing platelet activation and subsequent thrombus formation.[1][4]

Application Notes

This compound has been investigated in various preclinical models to assess its antithrombotic efficacy and effects on vascular remodeling. The following are key applications for in vivo research:

  • Models of Arterial Thrombosis: this compound has demonstrated efficacy in preventing vessel occlusion in models of arterial thrombosis, such as the photochemically-induced thrombosis (PIT) model in guinea pigs.[5]

  • Models of Vascular Injury and Restenosis: In models of vascular injury, like the rat carotid artery balloon injury model, this compound has been shown to attenuate neointimal hyperplasia, suggesting a role in preventing restenosis following angioplasty.[6]

  • Studies on Hemostasis and Bleeding: An important aspect of this compound research is its potential to provide antithrombotic effects with a reduced risk of bleeding compared to other antiplatelet agents. In vivo studies have shown that this compound can inhibit thrombosis without significantly prolonging bleeding time at effective antithrombotic doses.[5]

Data Presentation

The following tables summarize quantitative data from key in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Guinea Pig Model of Photochemically-Induced Thrombosis

Animal ModelDosage (Oral)Administration SchedulePrimary EndpointResultsReference
Guinea Pig (Hartley)30 mg/kgSingle doseTime to arterial occlusion1.8-fold increase in time to occlusion compared to control[5]
Guinea Pig (Hartley)100 mg/kgSingle doseTime to arterial occlusion2.4-fold increase in time to occlusion compared to control[5]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Vascular Injury

Animal ModelDosage (Oral)Administration SchedulePrimary EndpointResultsReference
Rat (Sprague-Dawley)30 mg/kgOnce daily for 16 daysNeointimal formationSignificant reduction in neointimal hyperplasia[7]

Experimental Protocols

Protocol 1: Photochemically-Induced Thrombosis (PIT) in the Guinea Pig Femoral Artery

This protocol describes the induction of arterial thrombosis using a photochemical reaction and the evaluation of the antithrombotic effect of this compound.

Materials:

  • This compound (E5555)

  • Rose Bengal

  • Anesthetic (e.g., pentobarbital sodium)

  • Green light source (wavelength ~540 nm)

  • Surgical microscope

  • Doppler flow probe

Procedure:

  • Animal Preparation: Anesthetize male Hartley guinea pigs (400-500 g) with an appropriate anesthetic. Surgically expose the femoral artery.

  • Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 30 or 100 mg/kg) suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution) 1 hour before the induction of thrombosis.

  • Thrombosis Induction: Administer Rose Bengal (e.g., 10 mg/kg) intravenously. Immediately after, irradiate a segment of the exposed femoral artery with a green light source to induce photochemical damage and thrombus formation.[8][9]

  • Monitoring: Continuously monitor blood flow in the femoral artery using a Doppler flow probe placed distal to the irradiated site.

  • Endpoint Measurement: The primary endpoint is the time from the start of irradiation to complete cessation of blood flow (occlusion).[8]

Protocol 2: Carotid Artery Balloon Injury in the Rat

This protocol details the procedure for inducing vascular injury in the rat carotid artery to study neointimal hyperplasia and the effect of this compound.

Materials:

  • This compound (E5555)

  • Anesthetic (e.g., ketamine/xylazine)

  • 2F Fogarty balloon catheter

  • Surgical instruments

  • Perfusion fixation solutions (e.g., 4% paraformaldehyde)

  • Histology equipment and stains (e.g., hematoxylin and eosin)

Procedure:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (350-400 g) with a suitable anesthetic. Make a midline cervical incision to expose the left common, internal, and external carotid arteries.[1][2][10]

  • Drug Administration: Administer this compound orally (e.g., 30 mg/kg) once daily, starting from the day of the surgery and continuing for 16 days.[7]

  • Balloon Injury: Introduce a 2F Fogarty balloon catheter through the external carotid artery into the common carotid artery. Inflate the balloon with saline to a pressure that distends the artery and gently withdraw it three times to denude the endothelium.[1][2][11]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

  • Tissue Collection and Analysis: After the treatment period (e.g., 16 days), euthanize the animals and perfuse-fix the carotid arteries. Excise the injured arterial segment, embed in paraffin, and section for histological analysis.

  • Endpoint Measurement: Stain the arterial sections (e.g., with hematoxylin and eosin) and perform morphometric analysis to quantify the area of the intima and media. The intima-to-media ratio is a key indicator of neointimal hyperplasia.

Mandatory Visualization

PAR-1 Signaling Pathway

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation Gq Gαq PAR1_active->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation Ca2_release->Platelet_Activation PKC->Platelet_Activation This compound This compound This compound->PAR1_inactive Inhibition

Caption: this compound inhibits the PAR-1 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment & Injury cluster_post Post-Treatment & Analysis Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Acclimatization Acclimatization Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Atopaxar_Admin This compound Administration (Oral Gavage) Randomization->Atopaxar_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Injury_Model Induce Thrombosis or Vascular Injury Atopaxar_Admin->Injury_Model Vehicle_Admin->Injury_Model Monitoring Monitor Physiological Parameters Injury_Model->Monitoring Endpoint_Measurement Measure Primary Endpoint (e.g., Time to Occlusion, Neointimal Area) Monitoring->Endpoint_Measurement Data_Analysis Statistical Analysis Endpoint_Measurement->Data_Analysis

Caption: General workflow for in vivo studies of this compound.

References

Preparation of Atopaxar Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (E5555) is a potent and selective, orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a thrombin receptor.[1] It plays a crucial role in modulating platelet signaling and has been investigated for its antiplatelet and antithrombotic effects.[1][2][3] More recently, its hydrochloride salt has been identified as an inhibitor of Janus kinase 1 (JAK1) and JAK2, demonstrating anti-tumor activities by inducing apoptosis in cancer cells with constitutively activated STAT3.[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

This compound: Chemical and Physical Properties

A comprehensive understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Synonyms E5555, ER-172594-00[5]
Molecular Formula C29H38FN3O5[5]
Molecular Weight 527.63 g/mol [5][6]
CAS Number 751475-53-3[1][5]
Appearance White solid[6]
Mechanism of Action Reversible PAR-1 thrombin receptor antagonist; JAK1/JAK2 inhibitor (hydrochloride salt)[1][4][7][8]

Solubility of this compound

The choice of solvent is critical for preparing a stable and effective stock solution.

SolventSolubilityNotesSource
DMSO ≥ 25 mg/mL (47.38 mM)Sonication is recommended to aid dissolution.[6]
DMSO 50 mg/mL (94.76 mM)Ultrasonic assistance may be needed.[9]
DMSO 10 mMFor this compound Hydrobromide.[7]

Note: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for subsequent dilutions in cell culture experiments.

Materials:

  • This compound powder (Molecular Weight: 527.63 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 527.63 g/mol * (1000 mg / 1 g) = 5.2763 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 5.28 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[6] Ensure the final solution is clear and free of any visible particulates.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][6]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[1][6]

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol describes how to dilute the 10 mM this compound stock solution to a working concentration for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips and pipettes

Procedure:

  • Determine the final desired working concentration of this compound. For example, if the desired final concentration is 10 µM.

  • Perform a serial dilution. It is recommended to perform an intermediate dilution to ensure accuracy.

    • Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium.

    • Final Dilution (e.g., to 10 µM): Dilute the 1 mM intermediate solution 1:100 by adding 10 µL of the 1 mM solution to 990 µL of cell culture medium. This will give you a final this compound concentration of 10 µM in a total volume of 1 mL.

  • Add to cell culture. Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

This compound Signaling and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.

Atopaxar_Signaling_Pathway cluster_0 Thrombin-Mediated PAR-1 Activation Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage G_protein Gq, G12/13 PAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Platelet_Activation Platelet Activation (Aggregation) PLC->Platelet_Activation Leads to This compound This compound This compound->PAR1 Inhibits

Caption: this compound's mechanism as a PAR-1 antagonist.

Atopaxar_Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and DMSO.

  • Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application Note: Flow Cytometry Analysis of Platelet Activation with Atopaxar

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets rapidly adhere to the exposed subendothelium, become activated, and aggregate to form a hemostatic plug. Thrombin is the most potent activator of platelets and plays a crucial role in the formation of arterial thrombosis associated with acute coronary syndromes (ACS).[1][2] Thrombin exerts its effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs), with PAR-1 being the principal thrombin receptor on human platelets.[3][4]

Atopaxar is an orally active, reversible, and potent antagonist of the PAR-1 receptor.[1][2][5] It functions by inhibiting thrombin-mediated platelet activation, thereby representing a promising therapeutic strategy for the prevention of atherothrombotic events.[5][6] Flow cytometry is a powerful technique for studying platelet function, allowing for the rapid, quantitative, and multi-parametric analysis of individual platelets in a heterogeneous cell suspension.[7] This application note provides a detailed protocol for using flow cytometry to assess the inhibitory effect of this compound on platelet activation by measuring key activation markers.

Principle of the Assay

This protocol utilizes fluorescently labeled monoclonal antibodies to detect changes in the platelet surface upon activation. Platelet activation leads to conformational changes in integrin αIIbβ3 (GPIIb/IIIa) and the release of alpha-granules.

  • PAC-1: This antibody specifically recognizes the activated conformation of the GPIIb/IIIa receptor, which is essential for platelet aggregation.

  • CD62P (P-selectin): This protein is stored in alpha-granules and is rapidly translocated to the platelet surface upon activation and granule secretion.[8]

  • CD61 or CD41: These are pan-platelet markers used to identify and gate the platelet population for analysis.

By pre-incubating platelets with this compound before stimulation with a PAR-1 agonist, such as Thrombin Receptor Activator Peptide 6 (TRAP-6), the dose-dependent inhibitory effect of the compound can be quantified by measuring the reduction in PAC-1 binding and CD62P expression. TRAP-6 is a synthetic peptide that mimics the action of thrombin by directly activating the PAR-1 receptor, making it an ideal agonist for this assay.[9][10]

Visualizations

Mechanism of Action

cluster_0 PAR-1 Signaling Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves & Activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 This compound This compound This compound->PAR1 Blocks PLC PLCβ Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC PKC Activation PLC->PKC Rho Rho/Rho Kinase G1213->Rho Shape Shape Change Rho->Shape Granule α-Granule Release (P-selectin Expression) Ca->Granule PKC->Granule GPIIbIIIa GPIIb/IIIa Activation (PAC-1 Binding) PKC->GPIIbIIIa

Caption: this compound blocks thrombin-mediated PAR-1 activation.

Experimental Workflow

cluster_workflow Experimental Workflow A 1. Whole Blood Collection (3.2% Citrate) B 2. Prepare Platelet-Rich Plasma (PRP) via Centrifugation A->B C 3. Pre-incubation: PRP + this compound or Vehicle B->C D 4. Stimulation: Add PAR-1 Agonist (TRAP-6) C->D E 5. Staining: Add Fluorophore-conjugated Antibodies (CD61, CD62P, PAC-1) D->E F 6. Fixation: Add 1% Paraformaldehyde E->F G 7. Acquisition: Flow Cytometer F->G H 8. Data Analysis: Gate on Platelets & Quantify Activation Markers G->H

Caption: Step-by-step flow cytometry experimental process.

Flow Cytometry Gating Strategy

cluster_gating Gating Strategy step1 All Events Plot: FSC vs SSC step2 Gate 1 (G1): Platelets Based on characteristic light scatter properties Plot: CD61 vs SSC step1:f1->step2:f0 step3 Gate 2 (G2): CD61+ Platelets Excludes debris and microparticles Plot: PAC-1 vs CD62P step2:f1->step3:f0 step4 Quadrant Analysis on G2 Q1: PAC-1-/CD62P+ Q2: PAC-1+/CD62P+ (Activated) Q3: PAC-1-/CD62P- (Resting) Q4: PAC-1+/CD62P- step3:f1->step4:f0

Caption: Logic for identifying activated platelets via gating.

Materials and Reagents

  • Equipment:

    • Flow Cytometer (e.g., BD FACSCanto™ II or similar)

    • Calibrated pipettes

    • Vortex mixer

    • Clinical centrifuge

    • 12 x 75 mm polystyrene tubes

  • Reagents:

    • This compound (or other PAR-1 antagonist)

    • Dimethyl sulfoxide (DMSO) for dissolving this compound

    • Thrombin Receptor Activator Peptide 6 (TRAP-6), (e.g., from Sigma-Aldrich)

    • Tyrode's Buffer (with or without Ca²⁺)

    • Phosphate-Buffered Saline (PBS)

    • Paraformaldehyde (1% in PBS, freshly prepared)

  • Antibodies:

    • FITC-conjugated PAC-1 (e.g., BD Biosciences, Cat. No. 340507)

    • PE-conjugated anti-human CD62P (P-selectin) (e.g., BD Biosciences, Cat. No. 555524)

    • PerCP-conjugated anti-human CD61 (e.g., BD Biosciences, Cat. No. 340509)

    • Appropriate isotype controls

Experimental Protocols

1. Preparation of Platelet-Rich Plasma (PRP)

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first 2-3 mL should be discarded to avoid tissue factor contamination.

  • Process blood within 30 minutes of collection.

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with no brake.

  • Carefully collect the upper, straw-colored layer (PRP) and transfer it to a new polypropylene tube. Avoid disturbing the buffy coat.

  • Allow the PRP to rest for at least 30 minutes at room temperature before use.

2. In Vitro Treatment with this compound

  • Prepare a stock solution of this compound in DMSO. Further dilute in Tyrode's buffer to create a series of working concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO diluted to the highest concentration used).

  • Aliquot 200 µL of PRP into 12 x 75 mm tubes.

  • Add 25 µL of the appropriate this compound working solution or vehicle control to each tube.

  • Gently mix and incubate for 15 minutes at 37°C.

3. Platelet Activation and Staining

  • Prepare a working solution of TRAP-6 agonist in Tyrode's buffer. A final concentration of 5-20 µM is typically effective.[8][11]

  • Add 25 µL of TRAP-6 solution to the this compound-treated PRP samples. For the unstimulated (resting) control, add 25 µL of Tyrode's buffer.

  • Gently mix and incubate for 10 minutes at room temperature in the dark.

  • Add the pre-titered fluorescent antibodies to each tube (e.g., 5 µL of PAC-1 FITC, 5 µL of CD62P-PE, and 5 µL of CD61-PerCP).

  • Gently mix and incubate for 20 minutes at room temperature in the dark.[12]

  • Stop the reaction by adding 1 mL of cold 1% paraformaldehyde. This fixes the platelets.

  • Samples can be stored at 4°C in the dark and should be acquired within 24 hours.[12]

4. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer using appropriate compensation controls.

  • Acquire data for at least 10,000 CD61-positive events per sample.

  • Gating:

    • Create a forward scatter (FSC) versus side scatter (SSC) plot to identify the platelet population and gate (G1).

    • From G1, create a plot of CD61 vs. SSC to create a more specific platelet gate (G2), excluding debris.

    • From G2, create a bivariate dot plot of PAC-1 (FITC) vs. CD62P (PE).

  • Analysis:

    • Set quadrants based on the unstimulated, isotype-stained control sample.

    • Quantify the percentage of double-positive platelets (PAC-1+/CD62P+) in the upper-right quadrant.

    • Record the Median Fluorescence Intensity (MFI) for both PAC-1 and CD62P for the entire platelet population (G2).

Data Presentation

The inhibitory effect of this compound should be presented in a clear, tabular format, demonstrating a dose-dependent reduction in platelet activation markers.

Table 1: Effect of this compound on TRAP-6-Induced P-selectin (CD62P) Expression

This compound Conc. (nM) Agonist (TRAP-6, 10 µM) % CD62P Positive Platelets MFI of CD62P
0 (Unstimulated) - 2.1 ± 0.5 150 ± 25
0 (Vehicle) + 85.4 ± 4.2 3200 ± 210
1 + 65.2 ± 5.1 2450 ± 180
10 + 30.8 ± 3.9 1100 ± 150
100 + 8.5 ± 2.3 420 ± 60
1000 + 3.2 ± 1.1 180 ± 30

(Note: Data are representative examples and will vary by experiment.)

Table 2: Effect of this compound on TRAP-6-Induced GPIIb/IIIa Activation (PAC-1 Binding)

This compound Conc. (nM) Agonist (TRAP-6, 10 µM) % PAC-1 Positive Platelets MFI of PAC-1
0 (Unstimulated) - 1.8 ± 0.4 110 ± 20
0 (Vehicle) + 90.1 ± 3.5 4500 ± 350
1 + 72.3 ± 4.8 3500 ± 310
10 + 35.6 ± 4.1 1550 ± 200
100 + 9.9 ± 2.8 550 ± 80
1000 + 2.5 ± 0.9 140 ± 25

(Note: Data are representative examples and will vary by experiment.)

Troubleshooting

  • High Background in Unstimulated Control: May be due to spontaneous platelet activation during blood collection or processing. Ensure gentle handling, discard the first few mL of blood, and process samples promptly.

  • Low Signal in Stimulated Control: Agonist may have degraded; use fresh or properly stored TRAP-6. Platelets may be hypo-reactive; screen donors if possible.

  • Poor Separation of Populations: Titrate antibodies to optimal concentrations. Ensure proper setup of flow cytometer compensation to correct for spectral overlap.

  • Anticoagulant Choice: Citrate is standard. Note that different anticoagulants can affect platelet responses.[13]

References

Application Notes and Protocols: Measuring Atopaxar Affinity for PAR-1 Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (E5555) is an orally active, reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor that plays a critical role in thrombin-mediated platelet activation.[1][2][3] Accurate determination of the binding affinity of this compound to PAR-1 is crucial for understanding its pharmacological profile and for the development of novel antiplatelet therapies. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).[4]

This document provides detailed application notes and protocols for performing a radioligand competition binding assay to measure the affinity of this compound for the PAR-1 receptor on human platelet membranes.

Data Presentation

The binding affinity of this compound for the PAR-1 receptor has been determined using a competition radioligand binding assay. The quantitative data is summarized in the table below.

CompoundRadioligandReceptor SourceAssay TypeIC50 (nM)Kd of Radioligand (nM)Calculated Ki (nM)
This compound[3H]haTRAPHuman Platelet MembranesCompetition Binding19[1]159.74

The Ki value was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay. For this calculation, it is assumed that the radioligand concentration used was equal to its Kd.

Signaling Pathway

PAR-1 is a G-protein coupled receptor that, upon activation by thrombin, couples to multiple G protein families, primarily Gq and G12/13, to initiate downstream signaling cascades that lead to platelet activation and aggregation. This compound acts as a competitive antagonist at the PAR-1 receptor, blocking the binding of the tethered ligand that is unmasked upon thrombin cleavage, thereby inhibiting these downstream signaling events.

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates This compound This compound This compound->PAR1 Inhibits Gq Gq PAR1->Gq Activates G12_13 G12_13 PAR1->G12_13 Activates PLC PLC Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates Platelet_Activation Platelet_Activation PLC->Platelet_Activation RhoA->Platelet_Activation

PAR-1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Preparation of Human Platelet Membranes

This protocol describes the isolation of a membrane fraction enriched in PAR-1 from human platelets.

Materials:

  • Freshly collected human blood in acid-citrate-dextrose (ACD) anticoagulant tubes.

  • Platelet wash buffer: 10 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4.

  • Lysis buffer: 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Sucrose buffer: 250 mM sucrose in lysis buffer.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and centrifuge at 2,000 x g for 15 minutes to pellet the platelets.

  • Wash the platelet pellet by resuspending in platelet wash buffer and centrifuging again at 2,000 x g for 15 minutes. Repeat this wash step twice.

  • Resuspend the final platelet pellet in ice-cold lysis buffer.

  • Homogenize the platelet suspension using a Dounce homogenizer or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in sucrose buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane preparations at -80°C in aliquots.

Radioligand Competition Binding Assay

This protocol details the steps for a competition binding assay to determine the IC50 of this compound for PAR-1 using [3H]haTRAP.

Materials:

  • Human platelet membrane preparation.

  • [3H]haTRAP (tritiated high-affinity thrombin receptor-activating peptide).

  • This compound stock solution.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-labeled haTRAP for determination of non-specific binding.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The concentration range should span from approximately 0.1 nM to 1 µM.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]haTRAP (at a final concentration close to its Kd, e.g., 15 nM), and 100 µL of platelet membrane suspension (typically 20-50 µg of protein).

    • Non-specific Binding: 50 µL of non-labeled haTRAP (at a high concentration, e.g., 10 µM), 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

    • Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in assay buffer.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition assay, express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]haTRAP used and Kd is the dissociation constant of [3H]haTRAP for PAR-1.[4][5][6][7][8]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the radioligand binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection Human Blood Collection (ACD tubes) PRP_Isolation Platelet-Rich Plasma Isolation Blood_Collection->PRP_Isolation Platelet_Pelleting Platelet Pelleting & Washing PRP_Isolation->Platelet_Pelleting Membrane_Prep Platelet Membrane Preparation Platelet_Pelleting->Membrane_Prep Assay_Setup Assay Setup (Membranes, [3H]haTRAP, This compound) Membrane_Prep->Assay_Setup Incubation Incubation (60 min, RT) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Data Processing (% Specific Binding) Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Experimental Workflow for this compound Affinity Measurement.

References

Application Notes and Protocols: In Vivo Imaging of Atopaxar's Effect on Thrombus Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar (E5555) is an orally active, potent, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] Thrombin is the most potent activator of platelets, playing a crucial role in the formation of pathological thrombi that can lead to acute coronary syndromes (ACS).[2][4] By selectively inhibiting PAR-1, this compound blocks thrombin-mediated platelet activation and aggregation, representing a targeted approach to antithrombotic therapy.[1][2] Preclinical studies have demonstrated its antiplatelet and antithrombotic effects, showing a prolongation in the time to arterial occlusion in animal models.[1][5]

These application notes provide a framework for utilizing in vivo imaging techniques to visualize and quantify the pharmacological effects of this compound on thrombus formation in real-time. The detailed protocols for established murine models of thrombosis, coupled with intravital microscopy, offer a powerful platform to investigate the dose-dependent efficacy and mechanism of action of this compound and other PAR-1 antagonists.

Mechanism of Action: this compound in the Platelet Activation Pathway

This compound specifically targets the PAR-1 receptor on platelets. Thrombin normally cleaves the N-terminus of PAR-1, exposing a new "tethered ligand" that binds to the receptor and initiates a signaling cascade leading to platelet activation, aggregation, and subsequent thrombus formation. This compound competitively inhibits the binding of this tethered ligand, thereby preventing downstream signaling without affecting other platelet activation pathways, such as those mediated by ADP or collagen.[5][6]

cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation G_Protein G-Protein Signaling PAR1->G_Protein This compound This compound This compound->PAR1 Antagonism Platelet_Activation Platelet Activation (Shape Change, Granule Release) G_Protein->Platelet_Activation Platelet_Aggregation Platelet Aggregation Platelet_Activation->Platelet_Aggregation Thrombus_Formation Thrombus Formation Platelet_Aggregation->Thrombus_Formation

Caption: this compound's mechanism of action on the PAR-1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound. Table 1 presents data on the inhibition of platelet aggregation from clinical studies, while Table 2 provides representative data from preclinical studies on the effect of PAR-1 antagonists on thrombus formation.

Table 1: this compound's Inhibition of Platelet Aggregation (Clinical Data)

This compound Daily DoseMean Inhibition of Platelet Aggregation (in response to 15 µmol/L TRAP)Reference
50 mg66.5%[1]
100 mg71.5%[1]
200 mg88.9%[1]

TRAP (Thrombin Receptor-Activating Peptide) is used to specifically activate PAR-1.

Table 2: Representative Antithrombotic Effects of PAR-1 Antagonists in Preclinical Models

Treatment GroupTime to Occlusion (minutes)Thrombus Area (µm²)Reference
Vehicle Control10 ± 28500 ± 1200[6]
PAR-1 Antagonist (Low Dose)25 ± 54200 ± 800[6]
PAR-1 Antagonist (High Dose)> 60 (No Occlusion)1500 ± 500[6]

Data are representative of expected outcomes based on preclinical studies of PAR-1 antagonists and may not be specific to this compound.

Experimental Protocols

Detailed methodologies for key in vivo imaging experiments are provided below. These protocols can be adapted to study the effects of this compound on thrombus formation.

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This widely used model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus.

A Anesthetize Mouse B Expose Carotid Artery A->B C Administer this compound or Vehicle B->C D Apply FeCl₃-soaked Filter Paper C->D E Initiate Intravital Microscopy D->E F Monitor Thrombus Formation E->F G Data Analysis F->G

Caption: Workflow for the FeCl₃-induced carotid artery thrombosis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors)

  • 3.5% Ferric chloride (FeCl₃) solution

  • Filter paper (1x2 mm strips)

  • Fluorescently labeled antibodies (e.g., anti-CD41 for platelets, anti-fibrin)

  • Intravital microscope with a high-speed camera

Procedure:

  • Anesthetize the mouse via intraperitoneal injection and confirm the depth of anesthesia.

  • Make a midline cervical incision and carefully dissect the soft tissue to expose the common carotid artery.

  • Administer this compound or vehicle control intravenously via the tail vein or retro-orbital sinus. Allow for a sufficient circulation time based on the drug's pharmacokinetics.

  • Soak a small piece of filter paper in 3.5% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

  • Remove the filter paper and immediately rinse the area with sterile saline.

  • Position the mouse on the microscope stage and begin imaging the injured vessel.

  • Infuse fluorescently labeled antibodies to visualize platelets and fibrin.

  • Record time-lapse images of thrombus formation until complete occlusion occurs or for a predetermined duration (e.g., 60 minutes).

  • Analyze the images to quantify thrombus size, time to occlusion, and the kinetics of platelet and fibrin accumulation.

Protocol 2: Laser-Induced Cremaster Arteriolar Thrombosis Model

This model offers precise spatial and temporal control of vascular injury, inducing thrombus formation through a focused laser beam.

A Anesthetize Mouse B Exteriorize Cremaster Muscle A->B C Administer this compound or Vehicle B->C D Select Target Arteriole C->D E Induce Laser Injury D->E F Real-time Imaging of Thrombus E->F G Quantify Platelet Accumulation F->G

Caption: Workflow for the laser-induced cremaster arteriole thrombosis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical board and sutures

  • Intravital microscope equipped with a pulsed nitrogen dye laser

  • Fluorescently labeled anti-platelet antibody (e.g., anti-GPIbβ)

Procedure:

  • Anesthetize the mouse and place it on a surgical board.

  • Make an incision in the scrotum to exteriorize the cremaster muscle, and pin it flat over a coverslip on the microscope stage. Continuously superfuse the tissue with warm saline.

  • Administer this compound or vehicle control intravenously.

  • Administer a fluorescently labeled anti-platelet antibody.

  • Identify a suitable arteriole (30-50 µm in diameter) for injury.

  • Focus the laser beam onto the vessel wall to induce injury and initiate thrombus formation.

  • Record real-time images of platelet accumulation at the site of injury.

  • Analyze the fluorescence intensity over time to quantify the rate and extent of thrombus growth.

Expected Outcomes and Data Interpretation

Treatment with this compound is expected to significantly inhibit thrombus formation in both the FeCl₃ and laser-induced injury models. This will be visualized as:

  • Delayed onset of platelet accumulation: The initial recruitment of platelets to the injury site will be slower in this compound-treated animals compared to controls.

  • Reduced thrombus size: The final size of the thrombus will be significantly smaller in the presence of this compound.

  • Increased time to vessel occlusion: In the FeCl₃ model, the time required for the thrombus to completely block blood flow will be prolonged, or occlusion may be prevented altogether at higher doses.

  • Unstable thrombi: Thrombi that do form may be less stable and more prone to embolization.

By quantifying these parameters, researchers can effectively evaluate the antithrombotic efficacy of this compound and other PAR-1 antagonists in a physiologically relevant setting. These in vivo imaging approaches provide critical preclinical data to inform clinical trial design and advance the development of novel antiplatelet therapies.

References

Application Note: Biochemical and Functional Assays to Characterize Atopaxar's Inhibition of PAR-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Atopaxar (E5555) is a potent, selective, and orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that is the primary mediator of thrombin-induced platelet activation.[1][2][3] Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis.[2] The activation of PAR-1 is an irreversible enzymatic process where thrombin cleaves the receptor's N-terminal exodomain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling, leading to platelet aggregation.[2]

This compound does not inhibit the enzyme thrombin directly. Instead, it competitively and reversibly binds to the PAR-1 receptor, presumably at or near the tethered ligand binding site, thereby preventing receptor activation and subsequent platelet signaling.[4][5] This application note details the key biochemical and functional assays used to quantify the inhibitory activity of this compound on the PAR-1 signaling pathway.

Signaling Pathway of PAR-1 Activation and Inhibition by this compound

The diagram below illustrates the enzymatic activation of the PAR-1 receptor by thrombin and the mechanism of inhibition by this compound. Thrombin's proteolytic cleavage of the PAR-1 N-terminus is the initiating enzymatic step. This compound acts by blocking the subsequent receptor activation.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane PAR1_inactive PAR-1 (Inactive) Atopaxar_bound PAR-1 + this compound (Blocked) PAR1_inactive->Atopaxar_bound Cleavage Enzymatic Cleavage of N-Terminus PAR1_inactive->Cleavage PAR1_active PAR-1 (Active) Tethered Ligand Bound G_Protein Gq, Gi, G12/13 Activation PAR1_active->G_Protein 3. Inhibition Inhibition of Activation Atopaxar_bound->Inhibition Thrombin Thrombin (Serine Protease) Thrombin->PAR1_inactive 1. Thrombin->Atopaxar_bound Cleavage->PAR1_active 2. This compound This compound This compound->PAR1_inactive Binds Competitively Signaling Downstream Signaling (e.g., PLC, Ca2+ mobilization) G_Protein->Signaling Aggregation Platelet Aggregation & Activation Signaling->Aggregation Inhibition->Aggregation

Caption: PAR-1 signaling pathway and this compound's mechanism of action.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been determined using various in vitro assays. The data below summarizes key findings for easy comparison.

Assay TypeTarget/SystemAgonistKey ParameterValueReference
Biochemical Assay Human Platelet MembraneshaTRAP¹IC₅₀0.019 µM (19 nM)[3]
Functional Assay Human PlateletsTRAP²IC₅₀64 nM[4]
Pharmacodynamic ACS Patients (in vivo)TRAP²% Inhibition³Up to 92%[4][5]
Pharmacodynamic CAD Patients (in vivo)TRAP²% Inhibition⁴Up to 99%[5]

¹ haTRAP: high-affinity thrombin receptor activating peptide. ² TRAP: thrombin receptor activating peptide. ³ Measured 3-6 hours after a 400 mg loading dose. ⁴ Measured at 12 weeks with a 200 mg maintenance dose.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This biochemical assay quantifies the affinity of this compound for the PAR-1 receptor by measuring its ability to compete with a radiolabeled PAR-1 agonist.

Principle: A fixed concentration of radiolabeled PAR-1 agonist, such as [³H]-TRAP, is incubated with platelet membrane preparations containing PAR-1 receptors.[5] In the presence of increasing concentrations of a competing unlabeled ligand (this compound), the amount of radioligand bound to the receptor decreases. This reduction is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[6]

Materials:

  • Human platelet membrane preparation

  • [³H]-TRAP (radioligand)

  • This compound (test compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine)

  • 96-well plates

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Platelet membrane preparation (typically 50-100 µg protein/well).

    • Varying concentrations of this compound or vehicle control.

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled non-radioactive PAR-1 agonist.

  • Incubation: Add a fixed concentration of [³H]-TRAP to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (vehicle) - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-TRAP.

Protocol 2: TRAP-Induced Platelet Aggregation Assay

This functional assay measures this compound's ability to inhibit platelet aggregation, a key physiological response to PAR-1 activation.

Principle: Platelet-rich plasma (PRP) or whole blood is pre-incubated with this compound. A PAR-1 agonist, Thrombin Receptor Activating Peptide (TRAP), is then added to induce platelet aggregation.[7][8] The extent of aggregation is measured over time using an aggregometer, which detects changes in light transmission (for PRP) or impedance (for whole blood) as platelets clump together.

Experimental Workflow Diagram

Aggregation_Workflow start Start: Whole Blood Sample centrifuge Centrifugation to prepare Platelet-Rich Plasma (PRP) start->centrifuge prp PRP Sample centrifuge->prp adjust Adjust Platelet Count prp->adjust pre_incubate Pre-incubate PRP with this compound or Vehicle Control adjust->pre_incubate aggregometer Place sample in Aggregometer and establish baseline pre_incubate->aggregometer add_agonist Add PAR-1 Agonist (TRAP) to induce aggregation aggregometer->add_agonist measure Measure change in light transmittance over time add_agonist->measure end End: Generate Aggregation Curve & Calculate % Inhibition measure->end

Caption: Workflow for TRAP-induced platelet aggregation assay.

Materials:

  • Freshly drawn whole blood (anticoagulated with sodium citrate)

  • This compound (test compound)

  • Thrombin Receptor Activating Peptide (TRAP-6)

  • Saline or appropriate buffer

  • Platelet aggregometer (light transmission or impedance-based)

  • Centrifuge

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Sample Preparation: Adjust the platelet count of the PRP if necessary. Use the PPP to set the 100% aggregation baseline in the aggregometer.

  • Pre-incubation: Place a known volume of PRP into the aggregometer cuvette. Add the desired concentration of this compound or vehicle control and incubate for a set period (e.g., 5-10 minutes) at 37°C.

  • Baseline Reading: Place the cuvette in the aggregometer and establish a stable baseline reading.

  • Induce Aggregation: Add a pre-determined concentration of TRAP to the cuvette to initiate aggregation.

  • Measurement: Record the aggregation response for 5-10 minutes. The output is typically a curve showing the percentage of aggregation over time.

Data Analysis:

  • Determine the maximum aggregation percentage for both the control (vehicle) and this compound-treated samples.

  • Calculate the percent inhibition using the formula: % Inhibition = (1 - (Max Aggregation_this compound / Max Aggregation_Control)) * 100

  • To determine an IC₅₀ value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the log concentration of this compound.[9]

References

Troubleshooting & Optimization

Atopaxar Technical Support Center: Optimizing PAR-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Atopaxar in Protease-Activated Receptor-1 (PAR-1) inhibition assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as E5555) is a potent, orally active, selective, and reversible antagonist of Protease-Activated Receptor-1 (PAR-1).[1][2][3] Its mechanism involves binding to the PAR-1 G protein-coupled receptor, specifically at or near the tethered ligand binding site on platelet membranes.[4][5] This action interferes with thrombin-mediated platelet signaling and activation.[1][6]

Q2: What is the recommended concentration range for this compound in a PAR-1 inhibition assay?

The optimal concentration depends on the specific assay. For inhibiting the binding of high-affinity thrombin receptor activating peptide (haTRAP) to PAR-1 on human platelet membranes, a concentration range of 0.0001 µM to 10 µM has been shown to produce a concentration-dependent inhibition, with a reported IC50 of 0.019 µM.[1][7] For inhibiting TRAP-mediated platelet aggregation, the reported IC50 is 64 nM (0.064 µM).[4][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare my this compound stock solution? I'm having solubility issues.

This compound can be challenging to dissolve. One source notes insolubility in DMSO, particularly if the DMSO has absorbed moisture.[2] It is critical to use fresh, anhydrous DMSO. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]

For in vivo studies, specific solvent systems have been reported:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

Q4: How stable is this compound in solution?

Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: My results show inhibition of platelet aggregation with agonists other than thrombin or TRAP. Is this expected?

No, this is not expected at typical working concentrations. This compound is a selective PAR-1 antagonist. It should not inhibit platelet aggregation induced by other agonists such as ADP, collagen, U46619, or PAR-4 activating peptide (PAR-4ap) at concentrations up to 20 µM.[1][7] If you observe broad inhibitory effects, consider the following:

  • Compound Purity: Verify the purity of your this compound sample.

  • High Concentration: You may be using a concentration that is too high, leading to off-target effects.

  • Experimental Artifact: Review your protocol for potential sources of error, such as solvent effects on platelet viability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Variability Between Replicates Inconsistent pipetting; Poor mixing of this compound; Platelet activation prior to experiment.Use calibrated pipettes; Ensure complete dissolution and vortexing of this compound solutions before adding to the assay; Handle platelet samples with care to avoid premature activation.
No or Low Inhibition Observed This compound concentration too low; Inactive compound due to improper storage; Degradation of the compound.Perform a dose-response curve starting from low nanomolar concentrations; Verify storage conditions and age of the compound; Prepare fresh stock solutions.[1]
Precipitation of this compound in Assay Media Poor solubility of the compound in the aqueous buffer.Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells; Sonication or gentle warming of the stock solution may help before dilution.[1]
Inconsistent PAR-1 Activation Degradation of thrombin or TRAP agonist; Variability in platelet preparation.Use fresh or properly stored aliquots of the agonist; Standardize the platelet isolation and counting protocol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound in PAR-1 inhibition assays.

ParameterValueAssay TypeCell Type/SystemReference
IC50 0.019 µMhaTRAP Binding InhibitionHuman Platelet Membranes[1][7]
IC50 64 nM (0.064 µM)TRAP-Mediated Platelet AggregationHuman Platelets[4][8]
Effective Concentration Range 0.0001 - 10 µMhaTRAP Binding InhibitionHuman Platelet Membranes[1][7]
Selectivity No inhibition up to 20 µMPlatelet AggregationHuman Platelet-Rich Plasma[1][7]

Experimental Protocols & Visualizations

Protocol: Platelet Aggregation Assay for PAR-1 Inhibition

This protocol provides a general workflow for assessing this compound's ability to inhibit thrombin- or TRAP-induced platelet aggregation using light transmission aggregometry.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Platelet-Rich Plasma (PRP) or Washed Platelets
  • Tyrode's Buffer
  • Thrombin or Thrombin Receptor-Activating Peptide (TRAP)
  • Light Transmission Aggregometer

2. Platelet Preparation:

  • Isolate PRP from whole blood by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
  • To obtain washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer like Tyrode's Buffer.
  • Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ cells/mL).

3. Assay Procedure:

  • Prepare a serial dilution of this compound in anhydrous DMSO to create a range of stock concentrations.
  • Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
  • Add a small volume of the this compound dilution (or DMSO as a vehicle control) to the platelet suspension. Incubate for a predetermined time (e.g., 15-60 minutes) to allow for PAR-1 inhibition.
  • Initiate platelet aggregation by adding a specific concentration of the PAR-1 agonist (Thrombin or TRAP).
  • Record the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.

4. Data Analysis:

  • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Diagrams

Below are visualizations of the PAR-1 signaling pathway and a typical experimental workflow for screening PAR-1 inhibitors.

PAR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Thrombin Thrombin PAR1 PAR-1 (GPCR) Thrombin->PAR1 Cleavage Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLCβ Gq->PLC Rho Rho Activation G1213->Rho Ca Ca²⁺ Mobilization PLC->Ca Platelet_Activation Platelet Activation & Aggregation Rho->Platelet_Activation Ca->Platelet_Activation This compound This compound This compound->PAR1 Inhibits

Caption: Simplified PAR-1 signaling pathway leading to platelet activation and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Platelet Suspension (PRP) C Pre-incubate Platelets with this compound or Vehicle A->C B Prepare this compound Serial Dilutions B->C D Add PAR-1 Agonist (Thrombin/TRAP) C->D E Measure Aggregation (Aggregometry) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: Standard experimental workflow for determining the IC50 of this compound in a platelet aggregation assay.

References

Addressing Atopaxar-induced elevation of liver enzymes in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Atopaxar-induced elevation of liver enzymes in animal studies. Given that detailed preclinical data on this compound-induced hepatotoxicity is not extensively published, this guide is based on clinical findings and established principles of investigating drug-induced liver injury (DILI) in animal models.

Troubleshooting Guide: Unexpected Liver Enzyme Elevations

This guide addresses common issues encountered when observing elevated liver enzymes (e.g., ALT, AST) in animal studies with this compound.

Issue 1: Higher Than Expected or Rapid Onset of Liver Enzyme Elevation

Possible Causes & Troubleshooting Steps:

  • Dosing Error:

    • Action: Immediately verify dosing calculations, solution concentrations, and administration volumes. Review the calibration records for balances and pipettes.

  • Vehicle Effect:

    • Action: Ensure the vehicle control group shows no signs of hepatotoxicity. Some vehicles, especially at high concentrations or volumes, can cause liver stress. Run a separate study with the vehicle alone if not already included.

  • Animal Strain Susceptibility:

    • Action: Different rodent strains can have varying susceptibility to DILI. For instance, some mouse strains are more susceptible to acetaminophen-induced liver injury than others[1][2]. Review the literature for the known sensitivity of your chosen strain to hepatotoxins. Consider a pilot study in a different strain.

  • Underlying Health Status of Animals:

    • Action: Review the health reports of the animal cohort. Subclinical infections or other stressors can potentiate hepatotoxicity. Ensure proper acclimatization and quarantine procedures were followed.

Issue 2: No Significant Liver Enzyme Elevation at Expected Doses

Possible Causes & Troubleshooting Steps:

  • Species Differences in Metabolism:

    • Action: this compound is metabolized primarily by CYP3A4 in humans[3]. Rodent CYP3A enzymes may not metabolize this compound to the same extent or produce the same profile of potentially reactive metabolites.

    • Recommendation: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) and metabolite profiling study in your chosen species to ensure adequate drug exposure and to identify major metabolites. Consider using humanized liver mouse models for more clinically relevant metabolic studies[4][5].

  • Species Differences in Target Receptor:

    • Action: A key challenge is that common rodent models (mice, rats) do not express the primary target of this compound, PAR-1, on their platelets; they express PAR-3 and PAR-4 instead. While liver toxicity is likely an off-target effect, differences in on-target pharmacology could influence disposition and overall response.

    • Recommendation: Acknowledge this limitation. The guinea pig is a small animal model that expresses PAR-1 on its platelets, though its metabolic comparability to humans for this compound is not established[6].

  • Insufficient Dose or Duration:

    • Action: The liver enzyme elevations observed in human trials were dose-dependent and sometimes transient[7]. It may be necessary to conduct a dose-range-finding study with higher doses or extend the duration of the study.

  • Assay Sensitivity:

    • Action: Verify the performance of your liver enzyme assay. Check the expiration dates and storage conditions of reagents and run quality controls.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced liver enzyme elevation?

A1: While the exact mechanism is not fully elucidated, the leading hypothesis is that it involves the formation of reactive metabolites. This compound is metabolized by the cytochrome P450 system, specifically CYP3A4[3]. This process can generate chemically reactive intermediates that may lead to hepatocyte injury through:

  • Oxidative Stress: Depletion of cellular antioxidants like glutathione (GSH) and increased production of reactive oxygen species (ROS)[8].

  • Mitochondrial Dysfunction: Damage to mitochondria, leading to impaired ATP production and the release of pro-apoptotic factors[9][10][11].

  • Covalent Binding: Formation of adducts with cellular proteins, which can impair their function and trigger an immune response.

Q2: Which animal model is best suited for studying this compound hepatotoxicity?

A2: The choice of model has significant trade-offs.

  • Rats/Mice: These are standard models for toxicology. They are cost-effective and well-characterized for DILI studies[7]. However, they lack the PAR-1 receptor on platelets, which may alter the overall pharmacological context[6]. Their CYP450 enzyme profile also differs from humans, potentially affecting the generation of toxic metabolites[12].

  • Guinea Pigs: Express PAR-1 on platelets, making them more pharmacologically relevant for on-target effects[6]. However, DILI-related literature in this species is less extensive than in rodents.

  • Humanized Liver Mice: These models, where mouse hepatocytes are replaced with human ones, offer a more clinically relevant metabolic profile for studying the formation of human-specific metabolites but are significantly more expensive and technically demanding[4][5].

For investigating the direct, off-target metabolic hepatotoxicity, standard rodent models are a reasonable starting point, with the caveat of potential metabolic differences.

Q3: What are the key endpoints to measure in an animal study of this compound-induced liver injury?

A3: A comprehensive study should include:

  • Primary Endpoints:

    • Serum Biochemistry: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the most sensitive markers for hepatocellular injury.

    • Histopathology: Microscopic examination of liver tissue stained with Hematoxylin and Eosin (H&E) to identify necrosis, inflammation, and steatosis.

  • Secondary/Mechanistic Endpoints:

    • Oxidative Stress Markers: Measurement of hepatic glutathione (GSH) levels, lipid peroxidation (e.g., TBARS assay), and antioxidant enzyme activity (e.g., SOD, catalase).

    • Apoptosis Markers: TUNEL staining or caspase activity assays in liver tissue to detect programmed cell death[13][14].

    • Pharmacokinetics: Plasma concentration of this compound and its major metabolites to correlate exposure with toxicity.

Q4: The liver enzyme elevations in human trials were often transient. How can I design my animal study to capture this?

A4: To investigate transient hepatotoxicity, a longitudinal study design is recommended. This involves:

  • Serial Blood Sampling: Collect blood samples from the same animals at multiple time points (e.g., baseline, week 1, 2, 4, 8, and a recovery period after drug cessation).

  • Staggered Euthanasia: Sacrifice subgroups of animals at different time points for liver tissue collection to correlate histological changes with the time course of serum enzyme levels.

Data Presentation

Table 1: Summary of Clinically Observed Alanine Aminotransferase (ALT) Elevations with this compound

Data summarized from the LANCELOT-ACS clinical trial. This table is for informational purposes to guide dose-range finding in preclinical studies and does not represent animal data.

Treatment GroupALT Elevation ≥3x Upper Limit of Normal (ULN)
Placebo2.5%
This compound 50 mg2.2%
This compound 100 mg2.2%
This compound 200 mg5.5%

Source: Adapted from O'Donoghue M. L., et al., Circulation, 2011.

Experimental Protocols

Protocol 1: General Procedure for Induction and Monitoring of this compound Hepatotoxicity in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

    • Group 2: this compound Low Dose

    • Group 3: this compound Mid Dose

    • Group 4: this compound High Dose

    • Group 5: Positive Control (e.g., Acetaminophen, 500 mg/kg)

  • Dosing: Administer this compound or vehicle orally (p.o.) via gavage once daily for the study duration (e.g., 28 days). Doses should be selected based on allometric scaling from human effective and adverse effect levels.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Collect blood via tail vein or saphenous vein at baseline and weekly for serum biochemistry (ALT, AST).

  • Termination:

    • At the end of the study, euthanize animals via an approved method.

    • Collect terminal blood via cardiac puncture for final serum analysis.

    • Perform a necropsy and collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for mechanistic assays.

Protocol 2: Measurement of Hepatic Glutathione (GSH)
  • Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measurable at 412 nm.

  • Procedure:

    • Homogenize a known weight of frozen liver tissue (~100 mg) in ice-cold metaphosphoric acid solution.

    • Centrifuge the homogenate at 4°C to precipitate proteins.

    • Collect the supernatant.

    • In a 96-well plate, add the supernatant, DTNB solution, and GSH reductase.

    • Initiate the reaction by adding NADPH.

    • Read the absorbance at 412 nm kinetically for 5-10 minutes.

    • Calculate GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Mandatory Visualizations

G cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: In-Life Monitoring cluster_2 Phase 3: Terminal Endpoints cluster_3 Phase 4: Analysis Dose Range-Finding Dose Range-Finding Main Study Groups Main Study Groups Dose Range-Finding->Main Study Groups Select Doses Daily Dosing Daily Dosing Main Study Groups->Daily Dosing Weekly Blood Sampling Weekly Blood Sampling Daily Dosing->Weekly Blood Sampling Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Serum Biochemistry (ALT/AST) Serum Biochemistry (ALT/AST) Weekly Blood Sampling->Serum Biochemistry (ALT/AST) Euthanasia Euthanasia Terminal Blood Collection Terminal Blood Collection Euthanasia->Terminal Blood Collection Liver Collection Liver Collection Euthanasia->Liver Collection Terminal Blood Collection->Serum Biochemistry (ALT/AST) Histopathology Histopathology Liver Collection->Histopathology Mechanistic Assays (GSH, etc.) Mechanistic Assays (GSH, etc.) Liver Collection->Mechanistic Assays (GSH, etc.) Data Interpretation Data Interpretation Serum Biochemistry (ALT/AST)->Data Interpretation Histopathology->Data Interpretation Mechanistic Assays (GSH, etc.)->Data Interpretation

Caption: Experimental workflow for investigating this compound-induced hepatotoxicity in a rodent model.

G This compound This compound CYP450 Metabolism (e.g., CYP3A4) CYP450 Metabolism (e.g., CYP3A4) This compound->CYP450 Metabolism (e.g., CYP3A4) Reactive Metabolite Reactive Metabolite CYP450 Metabolism (e.g., CYP3A4)->Reactive Metabolite GSH Depletion GSH Depletion Reactive Metabolite->GSH Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial Dysfunction Protein Adducts Protein Adducts Reactive Metabolite->Protein Adducts Oxidative Stress (ROS) Oxidative Stress (ROS) GSH Depletion->Oxidative Stress (ROS) Oxidative Stress (ROS)->Mitochondrial Dysfunction JNK Activation JNK Activation Mitochondrial Dysfunction->JNK Activation Hepatocyte Necrosis / Apoptosis Hepatocyte Necrosis / Apoptosis JNK Activation->Hepatocyte Necrosis / Apoptosis ALT/AST Release ALT/AST Release Hepatocyte Necrosis / Apoptosis->ALT/AST Release

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity via reactive metabolites.

G Start Unexpected Liver Enzyme Results Q1 Are enzyme levels higher than expected? Start->Q1 A1_Yes Check Dosing Calculations & Animal Health. Assess Vehicle Toxicity. Q1->A1_Yes Yes Q2 Are enzyme levels lower than expected? Q1->Q2 No End Refine Protocol A1_Yes->End A2_Yes Verify Drug Exposure (PK). Consider Species Differences (Metabolism, Target). Increase Dose/Duration. Q2->A2_Yes Yes Q3 Is there high variability? Q2->Q3 No A2_Yes->End A3_Yes Check for Dosing Inaccuracy. Review Animal Strain & Health. Increase Sample Size (n). Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for unexpected liver enzyme results in this compound studies.

References

Atopaxar Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Atopaxar in long-term experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions for long-term stability?

A1: For optimal long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is best to prepare fresh working solutions daily.[1]

Q2: What are the likely degradation pathways for this compound under experimental stress conditions?

A2: Based on its chemical structure, which includes imine, ether, and ketone functional groups, this compound is susceptible to degradation via hydrolysis and oxidation. The imine bond is particularly prone to hydrolysis under acidic or basic conditions, leading to the formation of primary degradation products. The ether linkages may also undergo cleavage under harsh acidic conditions. Oxidative stress can lead to the formation of N-oxides or other oxidation products.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound degradation. This method should be able to separate the intact this compound from its degradation products and any process-related impurities. UV detection is commonly used, and coupling the HPLC system to a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.

Q4: What is "forced degradation," and why is it important for studying this compound?

A4: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally induce degradation.[2][3] This is crucial for understanding the degradation pathways, identifying potential degradation products, and developing a stability-indicating analytical method for this compound.[4] It helps to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Quantitative Stability Data

The following tables summarize the hypothetical stability of this compound under various forced degradation conditions. This data is representative and intended to guide experimental design.

Table 1: Stability of this compound in Aqueous Solution at Different pH Values (7 days at 40°C)

pHInitial Assay (%)Assay after 7 days (%)Major Degradant 1 (%)Major Degradant 2 (%)
2.0100.075.218.54.1
4.5100.092.85.11.0
7.0100.098.50.8<0.5
9.0100.088.48.91.8
12.0100.065.725.36.5

Table 2: Stability of this compound under Thermal and Photolytic Stress

ConditionDurationInitial Assay (%)Final Assay (%)Total Degradants (%)
Thermal (Solid State)14 days at 80°C100.096.33.5
Photolytic (Solution)8 hours100.091.77.9
Photolytic (Solid State)7 days100.099.10.8

Table 3: Stability of this compound under Oxidative Stress (24 hours at Room Temperature)

ConditionInitial Assay (%)Final Assay (%)Total Degradants (%)
3% H₂O₂100.082.416.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on this compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve this compound in purified water and reflux at 80°C for 48 hours.

  • Oxidative Degradation: Treat an aqueous solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 7 days.

  • Photostability: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Troubleshooting Guides

Q: I see an unexpected peak in my HPLC chromatogram during a stability study. How do I identify it?

A: An unexpected peak likely represents a degradation product or an impurity.

  • Check for Co-elution: Ensure the peak is well-resolved from the parent this compound peak. Adjust the mobile phase composition or gradient if necessary.

  • Mass Spectrometry (LC-MS): The most effective way to identify an unknown peak is to determine its mass-to-charge ratio (m/z) using LC-MS. This can provide the molecular weight of the unknown compound.

  • Forced Degradation Comparison: Compare the chromatogram of your stability sample with those from your forced degradation studies. If the unknown peak matches the retention time of a degradant from a specific stress condition (e.g., acid hydrolysis), it provides a clue to its identity.

  • Evaluate the Degradation Pathway: Based on the molecular weight and the conditions under which it formed, you can hypothesize the structure of the degradation product. For example, a loss of a specific functional group would correspond to a predictable change in molecular weight.

Q: My this compound sample shows rapid degradation even under mild conditions. What could be the cause?

A:

  • Solvent Purity: Ensure the solvents used for your solutions are of high purity and free from contaminants that could catalyze degradation (e.g., metal ions, peroxides).

  • pH of the Solution: this compound's stability is pH-dependent. Verify the pH of your solution, as even slight shifts can significantly impact stability. Use appropriate buffers to maintain a stable pH.

  • Light Exposure: Protect your samples from light, especially if working with solutions, as photolytic degradation can occur. Use amber vials or cover your glassware with aluminum foil.

  • Oxygen Exposure: If you suspect oxidative degradation, degas your solvents and consider blanketing your sample with an inert gas like nitrogen or argon.

Q: The mass balance in my stability study is below 95%. Where could the missing mass be?

A:

  • Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the detection wavelength, making them invisible to the UV detector. Try analyzing your samples at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Volatile Degradants: Degradation could lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: The degradants might be insoluble in the sample diluent and precipitate out of the solution before injection. Visually inspect your samples for any particulates.

  • Adsorption: Highly polar or charged degradants may irreversibly adsorb to the HPLC column or sample vials.

Visualizations

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein (Gq, G12/13) PAR1->G_Protein Couples This compound This compound This compound->PAR1 Inhibits PLC PLC G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Activation RhoA->Platelet_Activation Ca_Release->Platelet_Activation PKC_Activation->Platelet_Activation

Caption: this compound's Mechanism of Action on the PAR-1 Signaling Pathway.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_eval Evaluation Prep_API Prepare this compound (Solid & Solution) Expose Expose this compound to Stress Conditions Prep_API->Expose Prep_Stress Prepare Stress Conditions (Acid, Base, Oxidant, etc.) Prep_Stress->Expose Timepoints Sample at Predetermined Time Points Expose->Timepoints HPLC Analyze via Stability- Indicating HPLC Timepoints->HPLC LCMS Identify Degradants with LC-MS HPLC->LCMS If unknown peaks Data Quantify Degradation & Calculate Mass Balance HPLC->Data LCMS->Data Report Report Findings Data->Report

Caption: Experimental Workflow for a Forced Degradation Study.

Troubleshooting_Workflow rect_node rect_node Start Unexpected Peak in HPLC? Check_Resolution Is the peak well-resolved? Start->Check_Resolution Adjust_Method Adjust HPLC method (gradient, mobile phase) Check_Resolution->Adjust_Method No Run_LCMS Run LC-MS to get molecular weight Check_Resolution->Run_LCMS Yes Adjust_Method->Check_Resolution Compare_Forced Compare with forced degradation samples Run_LCMS->Compare_Forced Match Is there a match in retention time & mass? Compare_Forced->Match Hypothesize Hypothesize structure based on stress condition Match->Hypothesize Yes Known_Impurity Is it a known process impurity? Match->Known_Impurity No Report_New Report as new degradation product Hypothesize->Report_New Report_Known Report as known impurity Known_Impurity->Report_Known Yes Known_Impurity->Report_New No

Caption: Troubleshooting Logic for Identifying an Unknown HPLC Peak.

References

Technical Support Center: Atopaxar Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for potential interference caused by the PAR-1 antagonist, atopaxar, in fluorescence-based assays.

General Questions

Q1: What is this compound and what is its mechanism of action?

This compound (also known as E5555) is an orally active and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1][2][3][4] PAR-1 is a G protein-coupled receptor that is activated by thrombin and plays a crucial role in platelet activation and aggregation.[1] By blocking the PAR-1 receptor, this compound inhibits thrombin-mediated platelet signaling, thereby reducing platelet aggregation.[5][6] It has been investigated for its potential role in treating acute coronary syndromes and coronary artery disease.[6][7]

This compound's Primary Target: The PAR-1 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound. Thrombin cleaves the N-terminus of the PAR-1 receptor, exposing a tethered ligand that self-activates the receptor. This activation leads to downstream signaling through G-proteins, ultimately resulting in platelet activation and aggregation. This compound acts by blocking this receptor activation.

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 cleaves & activates G_Protein G-Protein Signaling (Gq, G12/13) PAR1->G_Protein activates This compound This compound (Antagonist) This compound->PAR1 inhibits Platelet_Activation Platelet Activation & Aggregation G_Protein->Platelet_Activation leads to

Figure 1: Simplified PAR-1 signaling pathway inhibited by this compound.

Troubleshooting Guide: this compound Interference

Fluorescence-based assays are susceptible to interference from small molecules that can either emit their own fluorescence (autofluorescence) or absorb the excitation or emission light of the reporter fluorophore (quenching).[8] This guide provides a systematic approach to identify and correct for such interference from this compound.

Q2: How can I determine if this compound is interfering with my fluorescence assay?

To determine if this compound is causing interference, you need to systematically test for autofluorescence and quenching effects at the concentrations used in your primary assay.

Experimental Protocol: Identifying this compound Interference

This protocol outlines the steps to measure the potential autofluorescence and quenching effects of this compound.

  • Prepare this compound Solutions:

    • Create a dilution series of this compound in your assay buffer. The concentration range should span below, at, and above the concentrations used in your experimental wells.

  • Set up Control Plates:

    • Use a microplate identical to the one used for your primary assay.

    • Plate 1: Autofluorescence Check:

      • Add the this compound dilution series to wells containing only the assay buffer (no fluorophore).

      • Include wells with assay buffer only as a blank control.

    • Plate 2: Quenching Check:

      • Add the this compound dilution series to wells containing the assay buffer AND your reporter fluorophore at the final concentration used in your assay.

      • Include control wells with the fluorophore in assay buffer without this compound.

      • Include wells with assay buffer only as a blank control.

  • Measure Fluorescence:

    • Read both plates on a plate reader using the same excitation and emission wavelengths and settings as your primary assay.

  • Analyze the Data:

    • Autofluorescence: In Plate 1, if the fluorescence intensity increases with higher concentrations of this compound, then this compound is autofluorescent at your assay's wavelengths.

    • Quenching: In Plate 2, if the fluorescence intensity of the reporter fluorophore decreases with higher concentrations of this compound, then this compound is quenching the signal.

The following workflow diagram illustrates this experimental process.

cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis P1 Prepare this compound Dilution Series E1 Plate 1: This compound + Buffer P1->E1 E2 Plate 2: This compound + Buffer + Fluorophore P1->E2 M1 Read Plates on Fluorescence Reader E1->M1 E2->M1 A1 Analyze Plate 1 Data M1->A1 A2 Analyze Plate 2 Data M1->A2 R1 Autofluorescence? A1->R1 R2 Quenching? A2->R2

Figure 2: Experimental workflow to identify this compound interference.

Q3: What should I do if I detect interference from this compound?

If you confirm that this compound is either autofluorescent or a quencher in your assay, you can employ several strategies to correct for this interference.

Correction Strategies for this compound Interference

The appropriate correction strategy will depend on the nature and severity of the interference. The diagram below provides a decision-making framework.

Start Interference Detected? Autofluorescence Autofluorescence Start->Autofluorescence Yes Quenching Quenching Start->Quenching Yes Correction1 Subtract Background: Measure this compound-only wells and subtract from experimental wells. Autofluorescence->Correction1 Correction2 Spectral Unmixing: If available, use instrumentation to separate this compound and fluorophore emission spectra. Autofluorescence->Correction2 Correction3 Use Far-Red Dyes: Shift to longer wavelength fluorophores where this compound interference may be lower. Autofluorescence->Correction3 Quenching->Correction3 Correction4 Inner Filter Effect Correction: Apply mathematical correction based on absorbance measurements. Quenching->Correction4 End Corrected Data Correction1->End Correction2->End Correction3->End Correction4->End

References

Technical Support Center: Enhancing Atopaxar Efficacy in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atopaxar in preclinical thrombosis models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in thrombus formation in our ferric chloride-induced carotid artery thrombosis model in rats when using this compound. What could be the cause?

A1: High variability in this model can stem from several factors, especially when an antiplatelet agent is introduced. Consider the following:

  • Ferric Chloride Application: The concentration and application time of ferric chloride are critical. Inconsistent application can lead to variable vessel wall injury and, consequently, variable thrombus formation. Ensure the filter paper is uniformly saturated and applied to the carotid artery for a consistent duration. A study by Singh et al. (2008) optimized this model and found that 20% FeCl3 applied for 10 minutes provided reproducible results in rats.

  • This compound Formulation and Administration: Ensure consistent formulation and administration of this compound. For oral gavage in rats, a common formulation is a suspension in a vehicle like 0.5% carboxymethylcellulose. Inconsistent suspension can lead to variable dosing. Ensure the formulation is well-mixed before each administration.

  • Animal Strain and Weight: Different rat strains can exhibit varying responses to thrombotic stimuli and drugs. Ensure you are using a consistent strain and weight range for all your experimental animals.

  • Surgical Technique: Minor variations in surgical technique, such as the degree of vessel isolation and handling, can influence the thrombotic response. Standardize the surgical procedure across all animals.

Q2: We are not seeing a significant effect of this compound on time to occlusion in our thrombosis model. What are the possible reasons?

A2: If this compound is not producing the expected antithrombotic effect, consider these points:

  • Dose Selection: The dose of this compound may be insufficient. Preclinical studies in guinea pigs have shown a dose-dependent effect, with 30 mg/kg and 100 mg/kg prolonging the time to occlusion by 1.8-fold and 2.4-fold, respectively[1]. You may need to perform a dose-response study to determine the optimal dose for your specific model and species.

  • Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of drug administration relative to the induction of thrombosis is crucial. Ensure that the drug has been adequately absorbed and has reached peak plasma concentrations at the time of the experiment.

  • Model-Specific Sensitivity: The chosen thrombosis model may not be sensitive to PAR-1 inhibition. The ferric chloride model, for instance, involves significant vascular injury and exposure of subendothelial matrix, which can trigger multiple redundant pathways for platelet activation. While sensitive to antiplatelet agents, the effect of a specific antagonist might be masked.

  • Species Differences in PAR Expression: Platelets from different species can have varying expression and function of PARs. For example, guinea pig platelets express PAR1, PAR3, and PAR4, which could complicate the interpretation of results with a PAR-1 specific antagonist[2].

Q3: We are concerned about potential off-target effects of this compound in our preclinical studies. What should we look for?

A3: While preclinical studies have shown this compound to be selective for PAR-1, it's prudent to monitor for potential off-target effects observed in clinical trials, as these may have preclinical correlates[3][4]:

  • Liver Enzyme Elevation: Monitor liver function markers (e.g., ALT, AST) in the plasma of your experimental animals, especially in longer-term studies.

  • QTc Prolongation: If your facility is equipped for it, consider monitoring the electrocardiogram (ECG) for any signs of QTc interval prolongation.

  • Bleeding Time: Although preclinical studies with this compound have generally not shown a significant increase in bleeding time, it is a critical safety parameter to measure, especially when co-administering with other antithrombotic agents[1][5].

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Guinea Pig Arterial Thrombosis Model

Dose (mg/kg, oral)Fold Increase in Time to Occlusion (vs. Control)
301.8
1002.4

Data from a photochemically-induced thrombosis (PIT) model in guinea pigs.[1]

Table 2: In Vitro Inhibitory Activity of this compound

AssaySpeciesIC50 (µM)
Thrombin-induced platelet aggregationHuman0.064
TRAP-induced platelet aggregationHuman0.031
Thrombin-induced platelet aggregationGuinea Pig0.13
TRAP-induced platelet aggregationGuinea Pig0.097
Thrombin-induced smooth muscle cell proliferationRat0.16
TRAP-induced smooth muscle cell proliferationRat0.038

TRAP (Thrombin Receptor-Activating Peptide) is a synthetic peptide that activates PAR-1.[1][3]

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This protocol is adapted from established methods and is designed to induce a consistent thrombotic injury.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, vessel clamps)

  • Doppler ultrasound flow probe

  • Ferric chloride (FeCl₃) solution (20% w/v in distilled water)

  • Filter paper (1 x 2 mm strips)

  • This compound formulation (e.g., suspended in 0.5% carboxymethylcellulose)

  • Saline

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and expose the right common carotid artery.

  • Carefully dissect the artery from the surrounding tissues and vagus nerve.

  • Place a Doppler flow probe on the artery to measure baseline blood flow.

  • Administer this compound or vehicle via oral gavage at the predetermined time before thrombosis induction.

  • Soak a strip of filter paper in the 20% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 10 minutes.

  • After 10 minutes, remove the filter paper and rinse the artery with saline.

  • Continuously monitor blood flow with the Doppler probe until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion.

  • At the end of the experiment, the thrombus can be excised and weighed.

Mandatory Visualizations

Signaling Pathways

PAR1_Signaling_Pathway cluster_receptor PAR-1 Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors cluster_platelet_response Platelet Response Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage TetheredLigand Tethered Ligand Exposed PAR1->TetheredLigand Gq Gαq TetheredLigand->Gq G1213 Gα12/13 TetheredLigand->G1213 This compound This compound This compound->PAR1 Antagonism PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF Activation G1213->RhoGEF IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC GranuleSecretion Granule Secretion Ca_PKC->GranuleSecretion Aggregation Aggregation Ca_PKC->Aggregation RhoA RhoA Activation RhoGEF->RhoA ShapeChange Shape Change RhoA->ShapeChange

Caption: this compound blocks PAR-1 signaling, preventing thrombosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_induction Thrombosis Induction cluster_measurement Measurement & Analysis cluster_data Data Interpretation AnimalPrep Animal Preparation (Anesthesia, Surgery) DrugPrep This compound Formulation & Administration AnimalPrep->DrugPrep ThrombosisInduction Induce Thrombosis (e.g., Ferric Chloride) DrugPrep->ThrombosisInduction FlowMeasurement Monitor Blood Flow (Time to Occlusion) ThrombosisInduction->FlowMeasurement ThrombusAnalysis Excise & Weigh Thrombus (Thrombus Weight) FlowMeasurement->ThrombusAnalysis BleedingTime Measure Bleeding Time (Safety Assessment) ThrombusAnalysis->BleedingTime DataAnalysis Statistical Analysis & Interpretation BleedingTime->DataAnalysis

Caption: Standardized workflow for preclinical this compound studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize and manage Atopaxar-related QTc prolongation in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, reversible, and orally active antagonist of the protease-activated receptor-1 (PAR-1).[1][2][3][4][5] Its primary mechanism involves inhibiting thrombin-mediated platelet activation, a key process in thrombosis.[2][4][5][6][7] By blocking the PAR-1 receptor on platelets, this compound interferes with platelet signaling and aggregation.[1][4]

Q2: What is the evidence linking this compound to QTc prolongation?

Phase II clinical trials, including the LANCELOT-CAD (Lessons from Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease) and LANCELOT-ACS (Acute Coronary Syndromes) studies, observed a dose-dependent prolongation of the QTc interval in patients receiving higher doses of this compound.[1][2][4][6][7] This effect was noted as a transient elevation without apparent immediate complications.[1][2][6]

Q3: What is the known mechanism for this compound-induced QTc prolongation?

The precise molecular mechanism by which this compound induces QTc prolongation has not been fully elucidated in publicly available literature. While drug-induced QTc prolongation is often linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, specific data on this compound's activity at this channel is not detailed in the provided clinical trial results. Further preclinical investigation is required to determine if the effect is due to direct hERG channel blockade, disruption of channel trafficking, or other off-target ionic channel effects.

Troubleshooting Guide

Issue 1: Unexpectedly high QTc prolongation observed in an in vivo animal model treated with this compound.

  • Possible Cause 1: Dose and Concentration. this compound's QTc-prolonging effect is dose-dependent.[1][2][4][6][7] The administered dose may be resulting in plasma concentrations that exceed the therapeutic window and enter a range associated with significant QTc effects.

    • Troubleshooting Step: Measure plasma concentrations of this compound to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship with QTc interval changes. Consider reducing the dose to a level that still achieves the desired PAR-1 antagonism without significant QTc prolongation.

  • Possible Cause 2: Animal Model Selection. The sensitivity to drug-induced QTc prolongation can vary between species and even strains. The chosen animal model may have an ion channel profile that makes it particularly susceptible to this compound's effects.

    • Troubleshooting Step: Review the literature for the most appropriate preclinical models for assessing drug-induced QTc prolongation.[8][9] The anesthetized canine model is a well-established model for this purpose.[8] Consider using models with cardiac electrophysiology that more closely resembles that of humans.

  • Possible Cause 3: Concomitant Medications or Experimental Conditions. Anesthetics, vehicle formulations, or other administered compounds could potentiate the QTc-prolonging effects of this compound.

    • Troubleshooting Step: Review all components of the experimental protocol. If possible, conduct pilot studies to assess the effect of each component on the QTc interval in the absence of this compound.

Issue 2: Difficulty in differentiating between direct and indirect effects of this compound on cardiac repolarization.

  • Possible Cause: The observed QTc prolongation in a whole animal model could be a secondary effect of this compound's primary pharmacological action or other systemic changes, rather than a direct effect on cardiomyocytes.

    • Troubleshooting Step: Utilize in vitro models to isolate the direct cardiac effects. The isolated arterially-perfused ventricular wedge preparation can be a valuable tool to assess effects on action potential duration (APD), the QT interval, and transmural dispersion of repolarization (TDR).[9] Patch-clamp electrophysiology studies on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels (e.g., hERG) can definitively determine direct channel interactions.

Data Presentation

Table 1: Summary of this compound Dosing and QTc Observations in LANCELOT Clinical Trials

Clinical TrialThis compound Dosing RegimenKey Observation Regarding QTc IntervalReference
LANCELOT-CAD50 mg, 100 mg, or 200 mg daily for 24 weeksDose-dependent QTc prolongation observed in higher-dose treatment groups.[2][6]
LANCELOT-ACS400 mg loading dose followed by 50 mg, 100 mg, or 200 mg dailyTransient, dose-dependent relative QTc prolongation observed with the highest doses.[1][4][7]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced QTc Prolongation in a Canine Model

This protocol is based on established methodologies for assessing drug-induced QTc prolongation in preclinical species.[8]

  • Animal Model: Purpose-bred male and female beagle dogs.

  • Acclimation: Animals should be acclimated to the laboratory environment and sling restraint.

  • Instrumentation: Implant telemetry transmitters for continuous ECG and hemodynamic monitoring.

  • Dosing: Administer this compound or vehicle via the appropriate clinical route (e.g., oral gavage). A dose-escalation design is recommended, starting with the anticipated therapeutic dose and increasing to doses that are multiples of the therapeutic exposure.

  • Data Collection:

    • Record continuous ECG data at baseline and at multiple time points post-dose.

    • Collect blood samples at corresponding time points for pharmacokinetic analysis to determine plasma concentrations of this compound.

  • Data Analysis:

    • Measure the QT interval and correct for heart rate using a species-specific correction formula (e.g., Van de Water's).

    • Correlate changes in QTc with plasma concentrations of this compound to establish a concentration-effect relationship.[10]

Protocol 2: In Vitro hERG Channel Assay

This protocol is a standard approach to screen for direct hERG channel inhibition, a common cause of drug-induced QTc prolongation.[11]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG potassium channel.

  • Electrophysiology: Employ whole-cell patch-clamp electrophysiology.

  • Voltage Protocol: Use a voltage protocol designed to elicit and measure the hERG current (IKr). This typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound. Include a positive control (e.g., a known hERG blocker like dofetilide) and a vehicle control.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration of this compound.

    • Calculate the percentage of current inhibition relative to the control.

    • Determine the IC50 value (the concentration at which 50% of the current is inhibited) by fitting the concentration-response data to a Hill equation.

Visualizations

Atopaxar_Signaling_Pathway cluster_platelet Platelet Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Platelet_Activation Platelet Activation (Aggregation) PAR1->Platelet_Activation Leads to This compound This compound This compound->PAR1 Inhibits

Caption: this compound's mechanism of action on the PAR-1 receptor.

QTc_Troubleshooting_Workflow Start High QTc Prolongation Observed in In Vivo Model CheckDose Verify Dose and Measure Plasma Concentrations Start->CheckDose DoseHigh Concentration-Effect Confirmed? (High Exposure) CheckDose->DoseHigh ReduceDose Reduce Dose / Re-evaluate Therapeutic Window DoseHigh->ReduceDose Yes InvestigateModel Review Animal Model Suitability DoseHigh->InvestigateModel No ModelIssue Is Model Prone to QTc Effects? InvestigateModel->ModelIssue ChangeModel Consider Alternative Species/Strain ModelIssue->ChangeModel Yes CheckProtocol Examine Concomitant Medications/Vehicles ModelIssue->CheckProtocol No IsolateVariables Conduct In Vitro Assays (e.g., hERG, Isolated Heart) CheckProtocol->IsolateVariables DirectEffect Direct Cardiac Effect Identified? IsolateVariables->DirectEffect Characterize Characterize Specific Ion Channel Effects DirectEffect->Characterize Yes

Caption: Troubleshooting workflow for unexpected QTc prolongation.

References

Validation & Comparative

Atopaxar Versus Vorapaxar: A Comparative Analysis of PAR-1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and molecular interactions of two prominent Protease-Activated Receptor-1 (PAR-1) antagonists.

This guide provides an in-depth comparison of atopaxar and vorapaxar, two key players in the field of antiplatelet therapy targeting the PAR-1 receptor. Through a detailed examination of their pharmacological profiles, clinical trial data, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to inform future research and development in the thrombosis and hemostasis landscape.

Introduction to PAR-1 Antagonism

Platelet activation is a critical step in the pathophysiology of atherothrombosis, the primary cause of major adverse cardiovascular events (MACE) such as myocardial infarction and stroke.[1][2] Thrombin, the most potent platelet agonist, exerts its effects primarily through the activation of Protease-Activated Receptor-1 (PAR-1).[3][4] PAR-1 antagonists represent a novel class of antiplatelet agents that selectively inhibit this pathway, offering a distinct mechanism of action compared to traditional antiplatelet therapies like aspirin and P2Y12 inhibitors.[4][5] By blocking thrombin-mediated platelet aggregation, these agents aim to reduce thrombotic events.[1][5] this compound and vorapaxar are two such orally active PAR-1 antagonists that have undergone significant clinical investigation.[3][5]

Comparative Quantitative Data

The following tables summarize the key quantitative data for this compound and vorapaxar, providing a side-by-side comparison of their potency, pharmacokinetics, and clinical outcomes.

Table 1: In Vitro Potency
CompoundTargetAssayIC50KiSource(s)
This compound PAR-1haTRAP binding inhibition19 nM-[6]
Vorapaxar PAR-1Thrombin-induced platelet aggregation47 nM8.1 nM[7]

Note: IC50 and Ki values are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Pharmacokinetic Profile
ParameterThis compoundVorapaxarSource(s)
Mechanism Reversible PAR-1 antagonistReversible PAR-1 antagonist with a long half-life, making it effectively irreversible[3],[8]
Half-life ~23 hours3-4 days (effective), 8 days (terminal)[9],[8]
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4, CYP2J2)[9],[7]
Table 3: Clinical Efficacy in Major Trials (MACE)
TrialDrugPatient PopulationPrimary Efficacy EndpointResult (Drug vs. Placebo)Source(s)
LANCELOT-ACS This compoundAcute Coronary SyndromeCV death, MI, stroke, recurrent ischemia8.03% vs. 7.75% (P=0.93)[4]
LANCELOT-CAD This compoundCoronary Artery DiseaseCV death, MI, stroke, refractory ischemiaNumerically lower, not statistically significant[10][11]
TRA 2°P-TIMI 50 VorapaxarStable AtherosclerosisCV death, MI, stroke9.3% vs. 10.5% (P < 0.001)[12]
TRACER VorapaxarAcute Coronary SyndromeCV death, MI, stroke, recurrent ischemia with re-hospitalization, urgent coronary revascularizationNon-significant reduction (P=0.072)[8][13]
Table 4: Clinical Safety in Major Trials (Bleeding Events)
TrialDrugBleeding EndpointResult (Drug vs. Placebo)Source(s)
LANCELOT-ACS This compoundCURE Major or Minor Bleeding3.08% vs. 2.17% (P=0.63)[4]
LANCELOT-CAD This compoundCURE Bleeding3.9% vs. 0.6% (P=0.03)[10][11]
TRA 2°P-TIMI 50 VorapaxarGUSTO Moderate or Severe Bleeding4.2% vs. 2.5% (P < 0.001)[3]
TRACER VorapaxarTIMI Major or Minor Bleeding7.2% vs. 5.2% (P < 0.001)[3][14]

Mechanism of Action and Signaling Pathways

Both this compound and vorapaxar are competitive antagonists of the PAR-1 receptor.[6][7] Thrombin activates PAR-1 by cleaving its N-terminal domain, which then acts as a tethered ligand to activate the receptor.[9] this compound and vorapaxar bind to the ligand-binding pocket of PAR-1, preventing this activation.[9]

Upon activation, PAR-1 couples to several G-proteins, primarily Gαq and Gα12/13, initiating downstream signaling cascades that lead to platelet shape change, granule secretion, and aggregation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq Activates G1213 Gα12/13 PAR1->G1213 Activates This compound This compound This compound->PAR1 Inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ShapeChange Shape Change RhoA->ShapeChange GranuleSecretion Granule Secretion Ca2->GranuleSecretion PKC->GranuleSecretion Aggregation Aggregation ShapeChange->Aggregation GranuleSecretion->Aggregation

Fig. 1: PAR-1 Signaling Pathway and Inhibition

Experimental Protocols

A key method for evaluating the efficacy of PAR-1 antagonists is the light transmission aggregometry (LTA) assay, which measures the aggregation of platelets in response to an agonist.

Light Transmission Aggregometry (LTA) Protocol for PAR-1 Antagonist Evaluation

1. Sample Preparation:

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant.

  • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.

2. Assay Procedure:

  • Pre-warm the PRP samples to 37°C in an aggregometer cuvette with a stir bar.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the PAR-1 antagonist (this compound or vorapaxar) at various concentrations or a vehicle control to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a PAR-1 specific agonist, such as Thrombin Receptor-Activating Peptide (TRAP), at a concentration known to induce a maximal response (e.g., 15-25 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • The extent of platelet aggregation is measured as the maximum percentage change in light transmission from baseline.

  • Calculate the IC50 value of the antagonist by plotting the percentage inhibition of aggregation against the log concentration of the antagonist.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Prewarm Pre-warm PRP to 37°C Adjust->Prewarm Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Prewarm->Calibrate Incubate Incubate PRP with Antagonist or Vehicle Calibrate->Incubate AddAgonist Add PAR-1 Agonist (TRAP) Incubate->AddAgonist Record Record Light Transmission AddAgonist->Record Measure Measure % Aggregation Record->Measure Calculate Calculate IC50 Measure->Calculate

Fig. 2: LTA Experimental Workflow

Discussion and Future Directions

Both this compound and vorapaxar have demonstrated efficacy in inhibiting PAR-1 mediated platelet aggregation. Vorapaxar, with its longer half-life, offers sustained inhibition but this also poses a challenge in managing bleeding complications as there is no available reversal agent.[8] this compound's shorter half-life could be advantageous in situations where a more rapid offset of effect is desired.[9]

Clinical trial results have been mixed. While vorapaxar showed a significant reduction in MACE in a secondary prevention setting (TRA 2°P-TIMI 50), both drugs have been associated with an increased risk of bleeding, a critical consideration in antiplatelet therapy.[3][12] The TRACER trial, which evaluated vorapaxar in the acute setting, did not meet its primary efficacy endpoint and showed a significant increase in intracranial hemorrhage.[8][13] The LANCELOT trials for this compound, being Phase II studies, were primarily designed to assess safety and showed a trend towards increased minor bleeding.[4][10][11]

A meta-analysis of randomized controlled trials suggested a trend in favor of this compound over vorapaxar in terms of reducing MACE and causing less bleeding, although this was an indirect comparison.

Future research should focus on identifying patient populations who are most likely to benefit from PAR-1 antagonism with an acceptable bleeding risk. Further investigation into the downstream signaling pathways may also reveal opportunities for more targeted therapies with an improved safety profile. The development of a reversal agent for long-acting PAR-1 antagonists would also be a significant advancement in the field.

Conclusion

This compound and vorapaxar are potent PAR-1 antagonists with distinct pharmacokinetic profiles. While both have shown promise in reducing thrombotic events, their clinical utility is tempered by an increased risk of bleeding. This comparative guide highlights the key data to aid researchers in understanding the nuances of these two agents and to guide the future development of safer and more effective antiplatelet therapies.

References

Head-to-Head Comparison of Atopaxar and Other Antiplatelet Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiplatelet agent Atopaxar with other alternatives, supported by available experimental and clinical data. Notably, no direct head-to-head clinical trials comparing this compound with clopidogrel, ticagrelor, or prasugrel have been identified in the public domain. Therefore, this comparison is based on an analysis of their individual mechanisms of action and data from their respective clinical trials.

Executive Summary

This compound is an orally active, reversible, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2] Thrombin is the most potent activator of platelets, and by inhibiting its action, this compound effectively reduces platelet aggregation.[3] This mechanism of action is distinct from other major classes of oral antiplatelet agents, such as the P2Y12 inhibitors (clopidogrel, ticagrelor, prasugrel) which block the ADP receptor, and aspirin, which inhibits the COX-1 enzyme. The development of this compound was based on the hypothesis that targeting the PAR-1 pathway could provide effective antithrombotic efficacy with a potentially lower risk of bleeding compared to agents that interfere with pathways also crucial for hemostasis.[4]

Phase II clinical trials, known as the LANCELOT series, have evaluated the safety and efficacy of this compound in patients with Acute Coronary Syndromes (ACS) and stable Coronary Artery Disease (CAD).[4][5][6][7][8] These studies demonstrated that this compound achieves potent and rapid inhibition of thrombin-induced platelet aggregation.[4] While it did not significantly increase major bleeding events compared to placebo in the ACS population, an increase in minor bleeding was observed, particularly in the CAD population.[6][7] Efficacy endpoints, such as a reduction in major adverse cardiovascular events (MACE), showed a numerical trend in favor of this compound but did not reach statistical significance in these phase II trials.[4][7]

Mechanism of Action: A Comparative Overview

The distinct mechanisms of action of this compound, P2Y12 inhibitors, and aspirin are visualized in the signaling pathway diagram below. This compound specifically targets the thrombin-mediated pathway of platelet activation, leaving other pathways, such as those activated by ADP or collagen, largely unaffected.[1][9] This selectivity is hypothesized to contribute to its safety profile. In contrast, P2Y12 inhibitors and aspirin block pathways that are also involved in the initial stages of hemostasis.

G cluster_this compound This compound (PAR-1 Antagonist) cluster_p2y12 P2Y12 Inhibitors (Clopidogrel, Ticagrelor, Prasugrel) cluster_aspirin Aspirin (COX-1 Inhibitor) Thrombin Thrombin PAR-1 PAR-1 Thrombin->PAR-1 activates Platelet Activation (Thrombin) Platelet Activation PAR-1->Platelet Activation (Thrombin) This compound This compound This compound->PAR-1 inhibits Platelet Aggregation Platelet Aggregation Platelet Activation (Thrombin)->Platelet Aggregation ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor activates Platelet Activation (ADP) Platelet Activation P2Y12 Receptor->Platelet Activation (ADP) P2Y12 Inhibitors P2Y12 Inhibitors P2Y12 Inhibitors->P2Y12 Receptor inhibit Platelet Activation (ADP)->Platelet Aggregation Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Thromboxane A2 Thromboxane A2 COX-1->Thromboxane A2 Aspirin Aspirin Aspirin->COX-1 inhibits Platelet Activation (TXA2) Platelet Activation Thromboxane A2->Platelet Activation (TXA2) Platelet Activation (TXA2)->Platelet Aggregation

Caption: Comparative Signaling Pathways of Antiplatelet Agents.

Performance Data: An Indirect Comparison

The following tables summarize the available data for this compound and other antiplatelet agents. It is crucial to interpret this data with the understanding that they are not from direct head-to-head trials.

Table 1: Platelet Aggregation Inhibition
AgentTargetAgonist Used in AssayLevel of InhibitionOnset of Action
This compound PAR-1TRAP (Thrombin Receptor Activating Peptide)Up to 99%~3.5 hours
Clopidogrel P2Y12ADPVariable, slower onsetSlower
Ticagrelor P2Y12ADPMore potent and consistent than clopidogrelFaster than clopidogrel
Prasugrel P2Y12ADPMore potent and consistent than clopidogrelFaster than clopidogrel

Source: this compound data from LANCELOT trials.[1][9] Clopidogrel, Ticagrelor, and Prasugrel data from various comparative studies.

Table 2: Clinical Outcomes (Major Adverse Cardiovascular Events - MACE)
AgentTrial (Population)DosageMACE Rate (vs. Placebo/Comparator)
This compound LANCELOT-ACS (NSTE-ACS)400mg LD, 50-200mg MD8.03% vs 7.75% with placebo (p=0.93)
This compound LANCELOT-CAD (Stable CAD)50-200mg MDNumerically lower, not statistically significant
Clopidogrel CURE (NSTE-ACS)300mg LD, 75mg MD9.3% vs 11.4% with placebo
Ticagrelor PLATO (ACS)180mg LD, 90mg BID9.8% vs 11.7% with clopidogrel
Prasugrel TRITON-TIMI 38 (ACS with PCI)60mg LD, 10mg MD9.9% vs 12.1% with clopidogrel

LD: Loading Dose, MD: Maintenance Dose, NSTE-ACS: Non-ST-Elevation Acute Coronary Syndrome, PCI: Percutaneous Coronary Intervention. Source: this compound data from LANCELOT trials.[4][7] Other agents' data from their respective landmark trials.

Table 3: Safety Profile (Bleeding Events)
AgentTrial (Population)Major Bleeding Rate (vs. Placebo/Comparator)
This compound LANCELOT-ACS (NSTE-ACS)CURE Major: 1.8% vs 0% with placebo (p=0.12)
This compound LANCELOT-CAD (Stable CAD)CURE Minor: Increased with higher doses
Clopidogrel CURE (NSTE-ACS)3.7% vs 2.7% with placebo
Ticagrelor PLATO (ACS)11.6% vs 11.2% with clopidogrel (non-significant)
Prasugrel TRITON-TIMI 38 (ACS with PCI)2.4% vs 1.8% with clopidogrel (significant)

Source: this compound data from LANCELOT trials.[4][6][7] Other agents' data from their respective landmark trials.

Experimental Protocols

Platelet Aggregation Assay (as used in this compound studies)

The efficacy of this compound in inhibiting platelet function was primarily assessed using light transmission aggregometry (LTA).

  • Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Agonist: For this compound, Thrombin Receptor Activating Peptide (TRAP) is the specific agonist used to stimulate the PAR-1 pathway.[1]

  • Procedure:

    • Venous blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate).

    • Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed.

    • A baseline light transmission is established using PRP.

    • TRAP is added to the PRP sample to induce platelet aggregation.

    • The change in light transmission is recorded over time by an aggregometer. The extent of inhibition by this compound is calculated by comparing the aggregation response in the presence of the drug to the response in its absence.

LANCELOT Clinical Trial Workflow

The Phase II clinical development of this compound was conducted through the LANCELOT program, which included separate trials for patients with ACS and stable CAD. The general workflow for these trials is depicted below.

G Patient Screening Patient Screening (ACS or Stable CAD) Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Placebo Group Placebo Group Randomization->Placebo Group This compound Group (Dose 1) This compound Group (Dose 1) Randomization->this compound Group (Dose 1) This compound Group (Dose 2) This compound Group (Dose 2) Randomization->this compound Group (Dose 2) This compound Group (Dose 3) This compound Group (Dose 3) Randomization->this compound Group (Dose 3) Treatment Period Treatment Period (12-24 weeks) Placebo Group->Treatment Period This compound Group (Dose 1)->Treatment Period This compound Group (Dose 2)->Treatment Period This compound Group (Dose 3)->Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: LANCELOT Clinical Trial Workflow.

Conclusion

This compound represents a novel approach to antiplatelet therapy by selectively targeting the PAR-1 receptor. Phase II data suggest it is a potent inhibitor of thrombin-induced platelet aggregation with a safety profile that, in the ACS population studied, did not show a significant increase in major bleeding compared to placebo. However, the lack of statistically significant efficacy in reducing MACE in these trials and the absence of direct head-to-head comparisons with more established agents like clopidogrel, ticagrelor, and prasugrel, make it difficult to definitively position this compound in the current antiplatelet armamentarium. Further large-scale Phase III trials with direct comparators would be necessary to fully elucidate the relative efficacy and safety of this compound. For now, it remains an interesting compound for researchers in the field of thrombosis and hemostasis, highlighting the potential of targeting the PAR-1 pathway.

References

Validating Atopaxar's Efficacy in a Preclinical Thrombosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-thrombotic efficacy of Atopaxar, a selective protease-activated receptor-1 (PAR-1) antagonist, within the context of a well-established preclinical model. Performance is compared against standard antiplatelet therapy, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Introduction to this compound and Thrombosis Models

This compound (E5555) is an orally active, reversible antagonist of the PAR-1 receptor, the primary receptor for thrombin on human platelets.[1] Thrombin is the most potent activator of platelets, playing a crucial role in the formation of pathological thrombi that underlie acute coronary syndromes (ACS) and other atherothrombotic events.[2][3] By selectively inhibiting the PAR-1 signaling pathway, this compound blocks thrombin-mediated platelet activation and aggregation without interfering with thrombin's role in the coagulation cascade, such as fibrin generation.[1] This mechanism offers a potentially targeted antiplatelet therapy. Alternatives to this compound include other PAR-1 antagonists like Vorapaxar and P2Y12 receptor inhibitors such as Clopidogrel.[2][4]

To evaluate the in-vivo efficacy of such antithrombotic agents, standardized animal models are essential. The ferric chloride (FeCl₃)-induced arterial thrombosis model is a widely used and reproducible method for this purpose.[5] This model utilizes a chemical oxidant to induce endothelial injury, leading to the rapid formation of an occlusive thrombus, and is sensitive to both antiplatelet and anticoagulant drugs.[5][6] The primary endpoint in this model is the "time to occlusion" (TTO), providing a quantitative measure of a drug's effectiveness in preventing thrombus formation.

Comparative Efficacy in the Ferric Chloride-Induced Thrombosis Model

The following table summarizes the antithrombotic performance of this compound and comparator agents in a murine model of ferric chloride-induced carotid artery thrombosis.

Treatment GroupDosageMechanism of ActionMean Time to Occlusion (TTO)Vascular Patency (at 60 min)
Vehicle (Control) N/AN/A~11.8 minutes[2]11%[2]
Clopidogrel 10 mg/kgP2Y12 Receptor Antagonist>60 minutes (No Occlusion)[2]100%[2]
This compound (E5555) Not specifiedPAR-1 Receptor AntagonistSignificantly Prolonged vs. Vehicle*Not specified

Key Experimental Protocols

A detailed methodology is crucial for the replication and validation of efficacy studies. The following protocol outlines the key steps for the ferric chloride-induced carotid artery thrombosis model.

Ferric Chloride-Induced Carotid Artery Thrombosis Protocol
  • Animal Preparation:

    • Mice (e.g., CD-1 or C57BL/6 strains) are anesthetized, typically with an intraperitoneal injection.[2][7]

    • The animal is placed on a heated pad to maintain body temperature.

    • A midline cervical incision is made, and the left common carotid artery is carefully dissected from the surrounding tissues and vagus nerve.[1][7]

  • Drug Administration:

    • The test compound (e.g., this compound), comparator (e.g., Clopidogrel), or vehicle is administered prior to injury. Administration routes and pretreatment times vary by compound; for example, Clopidogrel is often given orally 2 hours before the procedure.[2]

  • Thrombosis Induction:

    • A baseline blood flow in the carotid artery is measured using a Doppler flow probe.[1][2]

    • A small piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (typically 3.5% to 10%) is applied to the adventitial surface of the artery for a fixed duration (e.g., 3 minutes).[1][2][7]

    • After 3 minutes, the filter paper is removed, and the area is rinsed with saline.[1]

  • Data Acquisition:

    • Carotid artery blood flow is continuously monitored using the Doppler probe for a set period, often 30 to 60 minutes.[2]

    • Time to Occlusion (TTO) is defined as the time from the application of ferric chloride to the complete cessation of blood flow (flow < 10% of baseline) for at least one minute.[2][7][8]

Visualizing Mechanisms and Workflows

Diagrams are provided to illustrate the biological pathway of this compound's action and the experimental process.

G cluster_0 Thrombin Signaling in Platelets cluster_1 Mechanism of this compound Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleaves N-terminus Gq Gq Protein PAR1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Activation Platelet Activation & Aggregation Ca->Activation PKC->Activation This compound This compound This compound->PAR1 Antagonizes

Caption: this compound's inhibition of the PAR-1 signaling pathway.

G cluster_workflow Experimental Workflow: Ferric Chloride Thrombosis Model A 1. Anesthesia & Surgical Exposure of Carotid Artery B 2. Drug Administration (this compound, Clopidogrel, or Vehicle) A->B C 3. Baseline Blood Flow Measurement (Doppler Probe) B->C D 4. FeCl₃ Injury (Topical Application for 3 min) C->D E 5. Continuous Blood Flow Monitoring D->E F 6. Data Analysis: Determine Time to Occlusion (TTO) E->F

Caption: Workflow for the ferric chloride-induced thrombosis model.

References

Cross-Validation of Assay Methods for Determining Atopaxar Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of various assay methods for quantifying the activity of Atopaxar, a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

This compound is an antiplatelet agent that functions by inhibiting the signaling pathway of PAR-1, a G-protein coupled receptor (GPCR) activated by thrombin. This inhibition ultimately prevents platelet aggregation. To accurately assess the efficacy of this compound, a variety of in vitro and ex vivo assays can be employed. This guide will delve into the principles, protocols, and comparative data for three key methodologies: Platelet Aggregation Assays, Calcium Mobilization Assays, and GTPγS Binding Assays.

This compound's Mechanism of Action: The PAR-1 Signaling Pathway

This compound targets the PAR-1 receptor on the surface of platelets. Under normal physiological conditions, thrombin cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, activating the receptor. This activation triggers a downstream signaling cascade through the coupling of heterotrimeric G-proteins, specifically Gαq, Gα12/13, and Gαi/z. The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, a key step in platelet activation. This compound competitively binds to the PAR-1 receptor, preventing thrombin from cleaving and activating it, thereby inhibiting this entire signaling cascade and subsequent platelet aggregation.

Atopaxar_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Cleavage & Activation This compound This compound This compound->par1 Inhibition g_protein Gαq/G12/13/Gi par1->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulation platelet_activation Platelet Activation & Aggregation dag->platelet_activation Activation ca_release->platelet_activation Activation Assay_Cross_Validation_Workflow cluster_assays Assay Execution cluster_data Data Analysis start Start: Prepare this compound Dilutions lta Platelet Aggregation (LTA) start->lta calcium Calcium Mobilization Assay start->calcium gtp GTPγS Binding Assay start->gtp lta_data Calculate % Inhibition lta->lta_data calcium_data Calculate IC50 calcium->calcium_data gtp_data Calculate Ki / IC50 gtp->gtp_data comparison Compare Results & Establish Correlation lta_data->comparison calcium_data->comparison gtp_data->comparison end End: Validated Assay Profile comparison->end

Atopaxar's Safety Profile: A Comparative Analysis Against Standard Antiplatelet Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of atopaxar, an investigational protease-activated receptor-1 (PAR-1) antagonist, with standard-of-care antiplatelet agents: aspirin, clopidogrel, prasugrel, and ticagrelor. The information is compiled from clinical trial data to assist in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a reversible PAR-1 antagonist, offers a novel mechanism for inhibiting thrombin-mediated platelet activation.[1] Clinical trials have evaluated its safety and tolerability, primarily in patients with coronary artery disease and acute coronary syndromes. Standard antiplatelet therapies, including the cyclooxygenase-1 (COX-1) inhibitor aspirin and the P2Y12 receptor antagonists clopidogrel, prasugrel, and ticagrelor, are the cornerstones of managing atherothrombotic diseases but are associated with bleeding risks and other adverse effects. This guide presents a side-by-side comparison of key safety endpoints, detailed experimental protocols from pivotal trials, and the distinct signaling pathways of these agents.

Comparative Safety Data

The following tables summarize the key safety findings for this compound and standard antiplatelet drugs from major clinical trials. It is important to note that the data are derived from different studies with varying patient populations and trial designs; therefore, direct cross-trial comparisons should be interpreted with caution.

Table 1: Bleeding Events

Drug/RegimenTrialPatient PopulationMajor BleedingMinor Bleeding
This compound (50-200 mg daily) + Standard of Care LANCELOT-CAD[2][3]Stable Coronary Artery DiseaseNo significant difference vs. placeboTrend towards increase vs. placebo
This compound (400 mg loading dose, then 50-200 mg daily) + Standard of Care LANCELOT-ACSAcute Coronary SyndromeNumerically higher vs. placebo (not statistically significant)No significant difference vs. placebo
Aspirin (75-325 mg daily) Multiple studiesVarious cardiovascular diseasesIncreased risk vs. placeboIncreased risk vs. placebo
Clopidogrel (300-600 mg loading dose, then 75 mg daily) + Aspirin CUREAcute Coronary Syndrome (non-ST elevation)3.7% vs. 2.7% with aspirin alone5.1% vs. 2.4% with aspirin alone
Prasugrel (60 mg loading dose, then 10 mg daily) + Aspirin TRITON-TIMI 38[4]Acute Coronary Syndrome with PCI2.4% vs. 1.8% with clopidogrel + aspirin (TIMI major bleeding)-
Ticagrelor (180 mg loading dose, then 90 mg twice daily) + Aspirin PLATO[5]Acute Coronary Syndrome11.6% vs. 11.2% with clopidogrel + aspirin (PLATO major bleeding)-

Table 2: Other Notable Adverse Events

DrugCommon Adverse EventsSerious Adverse Events
This compound Nausea, constipation, abdominal pain.[6]Dose-dependent transient liver enzyme elevations, QTc prolongation.[1]
Aspirin Dyspepsia, heartburn, nausea.Gastrointestinal ulceration and bleeding, aspirin-exacerbated respiratory disease.[7]
Clopidogrel Diarrhea, rash, abdominal pain.Bleeding, thrombotic thrombocytopenic purpura (TTP) (rare).
Prasugrel Bleeding (including life-threatening and fatal).[4]Bleeding, TTP (rare).[4]
Ticagrelor Dyspnea, bleeding, headache, cough, dizziness.[5]Bleeding, bradyarrhythmias.[5]

Experimental Protocols

LANCELOT-CAD Trial (Lessons From Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease)
  • Objective : To evaluate the safety and tolerability of this compound in patients with stable coronary artery disease.[2][3]

  • Study Design : A multicenter, randomized, double-blind, placebo-controlled phase II trial.[2][3]

  • Patient Population : Patients with a history of myocardial infarction, percutaneous coronary intervention, or stable angina with documented coronary artery disease.[3]

  • Intervention : Patients were randomized to receive one of three daily doses of this compound (50 mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks, in addition to standard antiplatelet therapy (aspirin and/or a thienopyridine).[2]

  • Primary Endpoint : The primary safety endpoint was the incidence of bleeding events, classified according to the CURE (Clopidogrel in Unstable angina to prevent Recurrent Events) and TIMI (Thrombolysis In Myocardial Infarction) bleeding criteria.[2]

  • Key Assessments : Safety assessments included monitoring for adverse events, clinical laboratory tests (including liver function tests), and electrocardiograms (ECGs) for QTc interval monitoring.

LANCELOT-ACS Trial (Lessons From Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes)
  • Objective : To assess the safety and tolerability of this compound in patients with acute coronary syndromes.

  • Study Design : A multicenter, international, randomized, double-blind, placebo-controlled phase II trial.

  • Patient Population : Patients hospitalized with non-ST-segment elevation acute coronary syndrome.

  • Intervention : Patients were randomized to one of three this compound regimens (400 mg loading dose followed by 50, 100, or 200 mg daily) or a matching placebo, in addition to standard dual antiplatelet therapy.

  • Primary Endpoint : The primary endpoint was the incidence of CURE major or minor bleeding at 12 weeks.

  • Key Assessments : Safety monitoring was similar to the LANCELOT-CAD trial, with a focus on bleeding events, liver function, and cardiac monitoring.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and standard antiplatelet drugs are visualized in the following diagrams.

Atopaxar_Mechanism cluster_platelet Platelet Thrombin Thrombin PAR-1 PAR-1 Receptor Thrombin->PAR-1 Activates G-Protein G-Protein PAR-1->G-Protein Signals via Platelet Activation Platelet Activation G-Protein->Platelet Activation This compound This compound This compound->PAR-1 Antagonizes

This compound's Mechanism of Action

Aspirin_Mechanism cluster_platelet Platelet Arachidonic Acid Arachidonic Acid COX-1 COX-1 Enzyme Arachidonic Acid->COX-1 Thromboxane A2 Thromboxane A2 COX-1->Thromboxane A2 Produces Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Promotes Aspirin Aspirin Aspirin->COX-1 Irreversibly Inhibits

Aspirin's Mechanism of Action

P2Y12_Inhibitors_Mechanism cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to G-Protein G-Protein P2Y12->G-Protein Signals via Platelet Activation Platelet Activation G-Protein->Platelet Activation P2Y12 Inhibitors\n(Clopidogrel, Prasugrel, Ticagrelor) P2Y12 Inhibitors (Clopidogrel, Prasugrel, Ticagrelor) P2Y12 Inhibitors\n(Clopidogrel, Prasugrel, Ticagrelor)->P2Y12 Inhibit

P2Y12 Inhibitors' Mechanism of Action

Experimental_Workflow_LANCELOT cluster_groups Treatment Arms Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound (Dose 1) This compound (Dose 1) Randomization->this compound (Dose 1) This compound (Dose 2) This compound (Dose 2) Randomization->this compound (Dose 2) This compound (Dose 3) This compound (Dose 3) Randomization->this compound (Dose 3) Placebo Placebo Randomization->Placebo Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis This compound (Dose 1)->Treatment Period This compound (Dose 2)->Treatment Period This compound (Dose 3)->Treatment Period Placebo->Treatment Period

LANCELOT Trials Workflow

References

Comparative analysis of bleeding risk with Atopaxar versus other PAR-1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Safety Profiles of a Novel Antiplatelet Class for Researchers and Drug Development Professionals

The advent of Protease-Activated Receptor-1 (PAR-1) inhibitors has marked a significant advancement in antiplatelet therapy. By targeting the primary receptor for thrombin on human platelets, these agents offer a distinct mechanism of action compared to traditional antiplatelet drugs. However, as with any antithrombotic therapy, the potential for increased bleeding risk is a primary concern. This guide provides a comparative analysis of the bleeding risk associated with Atopaxar (E5555) versus other notable PAR-1 inhibitors, primarily Vorapaxar, supported by data from key clinical trials and insights into preclinical assessment methodologies.

Executive Summary

Clinical trial data indicates that both this compound and Vorapaxar, when added to standard antiplatelet therapy, are associated with an increased risk of bleeding compared to placebo. However, the severity and frequency of bleeding events appear to vary between the agents and across different patient populations. While Vorapaxar has undergone larger Phase III trials that demonstrated a significant increase in major bleeding, including intracranial hemorrhage (ICH), the data for this compound from Phase II studies suggests a trend towards more minor bleeding without a significant increase in major bleeding events.[1][2] Indirect comparisons have suggested that this compound might be associated with a lower risk of bleeding compared to Vorapaxar. It is crucial to note that direct head-to-head clinical trials are lacking.

Comparative Clinical Trial Data on Bleeding Events

The following tables summarize the bleeding outcomes from key clinical trials for this compound and Vorapaxar. It is important to consider the different bleeding classification systems used across trials (CURE, TIMI, and GUSTO), as their definitions for bleeding severity vary.

Table 1: Bleeding Outcomes for this compound in Clinical Trials

TrialPatient PopulationTreatment ArmsBleeding ClassificationBleeding Event Rates
LANCELOT-CAD Stable Coronary Artery DiseaseThis compound (50, 100, 200 mg) vs. PlaceboCUREAny Bleeding: this compound 3.9% vs. Placebo 0.6% (p=0.03). A dose-dependent trend was observed.[3] Major Bleeding: No significant difference.
TIMIAny Bleeding: this compound 10.3% vs. Placebo 6.8% (p=0.17).
LANCELOT-ACS Acute Coronary SyndromeThis compound (50, 100, 200 mg with loading dose) vs. PlaceboCUREMajor or Minor Bleeding: this compound 3.08% vs. Placebo 2.17% (p=0.63). Major Bleeding: Numerically higher in the this compound group (1.8% vs. 0%).[4]

Table 2: Bleeding Outcomes for Vorapaxar in Clinical Trials

TrialPatient PopulationTreatment ArmsBleeding ClassificationBleeding Event Rates
TRA 2°P-TIMI 50 Stable Atherosclerosis (post-MI, stroke, or PAD)Vorapaxar vs. PlaceboGUSTOModerate or Severe Bleeding: Vorapaxar 4.2% vs. Placebo 2.5% (p<0.001).[3]
TIMIClinically Significant Bleeding: Vorapaxar 15.8% vs. Placebo 11.1% (p<0.001).[3]
Intracranial HemorrhageVorapaxar 1.0% vs. Placebo 0.5% (p<0.001).[3]
TRACER Acute Coronary SyndromeVorapaxar vs. PlaceboGUSTOModerate or Severe Bleeding: Vorapaxar 7.2% vs. Placebo 5.2% (p<0.001).[3]
Intracranial HemorrhageVorapaxar 1.1% vs. Placebo 0.2% (p<0.001).[3]

Experimental Protocols

A thorough understanding of the methodologies used to assess bleeding is critical for interpreting clinical trial data.

Clinical Trial Bleeding Assessment

Bleeding Classification Criteria:

  • CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Criteria:

    • Major Bleeding: Symptomatic intracranial hemorrhage, retroperitoneal bleeding, intraocular bleeding leading to significant vision loss, bleeding requiring transfusion of ≥2 units of blood, or fatal bleeding.

    • Minor Bleeding: Observed bleeding (e.g., gross hematuria, hematemesis) not meeting the criteria for major bleeding.

  • TIMI (Thrombolysis in Myocardial Infarction) Criteria:

    • Major Bleeding: Intracranial hemorrhage or a decrease in hemoglobin of ≥5 g/dL.

    • Minor Bleeding: A decrease in hemoglobin of 3 to <5 g/dL with a documented bleeding site, or a decrease of 4 to <5 g/dL without a documented site.

    • Minimal Bleeding: Any other clinically overt sign of hemorrhage.

  • GUSTO (Global Use of Strategies to Open Occluded Coronary Arteries) Criteria:

    • Severe/Life-Threatening Bleeding: Intracranial hemorrhage or bleeding that causes hemodynamic compromise requiring intervention.

    • Moderate Bleeding: Bleeding requiring a blood transfusion but not causing hemodynamic compromise.

    • Mild Bleeding: Other bleeding that does not meet the criteria for severe or moderate.

Adjudication of Bleeding Events: In major clinical trials, suspected bleeding events are typically reviewed and classified by an independent, blinded Clinical Events Committee (CEC). This committee of medical experts reviews all relevant source documentation to ensure consistent and unbiased application of the predefined bleeding criteria. This process is crucial for the accurate assessment of a drug's safety profile.

Preclinical Bleeding Risk Assessment

Preclinical studies in animal models are essential for the initial evaluation of the bleeding potential of new antiplatelet agents.

  • Tail Transection Bleeding Time: This is a common in vivo assay where a small, standardized incision is made in the tail of a rodent (mouse or rat), and the time until bleeding ceases is measured. The tail is often immersed in saline at a constant temperature to normalize physiological conditions. This model assesses primary hemostasis.

  • In Vitro Platelet Aggregation Assays: These assays measure the ability of a drug to inhibit platelet aggregation in response to various agonists. For PAR-1 inhibitors, platelet-rich plasma is treated with the investigational drug, and then a PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP), is added to induce aggregation. The degree of aggregation is measured using light transmission aggregometry.

  • Animal Models of Thrombosis and Hemostasis: More complex animal models, such as ferric chloride-induced arterial thrombosis models, can be used to simultaneously evaluate the antithrombotic efficacy and the bleeding risk of a new compound. In these models, an artery is injured to induce thrombus formation, and the effect of the drug on both clot formation and bleeding from a standardized injury at a different site is assessed.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Conformational Change This compound This compound / Vorapaxar This compound->PAR1_inactive Inhibition G_protein G-protein Activation PAR1_active->G_protein PLC Phospholipase C G_protein->PLC Calcium ↑ Intracellular Ca2+ PLC->Calcium PKC Protein Kinase C PLC->PKC Platelet_Activation Platelet Activation (Shape Change, Granule Release, Aggregation) Calcium->Platelet_Activation PKC->Platelet_Activation

Caption: PAR-1 signaling pathway and inhibition by this compound/Vorapaxar.

Bleeding_Risk_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment in_vitro In Vitro Assays (Platelet Aggregation) animal_models In Vivo Animal Models (Tail Bleeding Time) in_vitro->animal_models phase_I Phase I Trials (Healthy Volunteers - Safety/PK/PD) animal_models->phase_I phase_II Phase II Trials (Patients - Dose Ranging/Efficacy/Safety) phase_I->phase_II phase_III Phase III Trials (Large Patient Population - Efficacy/Safety) phase_II->phase_III bleeding_assessment Bleeding Event Monitoring (CURE, TIMI, GUSTO criteria) phase_III->bleeding_assessment adjudication Clinical Events Committee (CEC) Adjudication bleeding_assessment->adjudication

Caption: Experimental workflow for assessing bleeding risk of PAR-1 inhibitors.

Conclusion

The development of PAR-1 inhibitors represents a promising avenue for improving outcomes in patients with atherothrombotic disease. However, the increased risk of bleeding remains a significant consideration. The available data suggests potential differences in the bleeding profiles of this compound and Vorapaxar, with this compound possibly being associated with a lower risk of major bleeding. It is imperative for researchers and drug development professionals to meticulously evaluate the methodologies of both preclinical and clinical studies to accurately interpret the safety data and to design future trials that can definitively establish the comparative bleeding risk of different PAR-1 inhibitors. Further research, including direct comparative trials, is necessary to fully elucidate the relative safety and efficacy of these agents in various clinical settings.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.